MU1920
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H15N5S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(1,4-dimethylpyrazol-3-yl)-3-pyridin-4-ylthieno[3,2-b]pyridin-5-amine |
InChI |
InChI=1S/C17H15N5S/c1-11-9-22(2)21-17(11)20-15-4-3-14-16(19-15)13(10-23-14)12-5-7-18-8-6-12/h3-10H,1-2H3,(H,19,20,21) |
Clé InChI |
WEAHBTIIZJSGDN-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mucin 1 (MUC1) Expression Profile in Cancer: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The gene initially referenced as "MU1920" is likely a typographical error for MUC1 (Mucin 1), a transmembrane glycoprotein (B1211001) that is a subject of intense research in oncology. Under normal physiological conditions, MUC1 is expressed on the apical surface of most glandular epithelial cells, where it contributes to lubrication and protection.[1][2][3] In the context of malignancy, MUC1 undergoes significant changes, including overexpression, aberrant glycosylation, and loss of polarized expression, leading to its distribution across the entire cell surface.[2] These alterations are implicated in the promotion of tumor progression, metastasis, and chemoresistance, making MUC1 a promising biomarker and therapeutic target.[1][2][4] This technical guide provides a comprehensive overview of the MUC1 gene expression profile in various cancers, details of associated signaling pathways, and relevant experimental protocols.
Data Presentation: MUC1 Expression in Cancer
The following tables summarize the quantitative data on MUC1 expression across various cancer types.
Table 1: MUC1 mRNA Expression in Selected Cancers (TCGA Data)
| Cancer Type | Abbreviation | Expression Status in Tumor vs. Normal |
| Breast Cancer | BRCA | Overexpressed |
| Cervical Cancer | CESC | Overexpressed |
| Glioblastoma | GBM | Overexpressed |
| Brain Lower Grade Glioma | LGG | Overexpressed |
| Pancreatic Adenocarcinoma | PAAD | Overexpressed |
| Ovarian Cancer | OV | Overexpressed |
| Thymoma | THYM | Overexpressed |
| Uterine Corpus Endometrial Carcinoma | UCEC | Overexpressed |
| Lung Adenocarcinoma | LUAD | Overexpressed |
Data sourced from pan-cancer expression analysis using the GEPIA2 web server with TCGA and GTEx normal tissues. Expression values are presented as log-normalized transcripts per million (TPM).[5]
Table 2: Summary of MUC1 Protein Expression in Various Carcinomas
| Cancer Type | MUC1 Protein Expression Level | Key Findings |
| Breast Cancer | High in >70% of cases | Associated with poorer overall survival, more frequent in hormone-receptor-positive cancers.[4] |
| Pancreatic Cancer | Overexpressed in >60% of cases | Correlates with poor prognosis, enhanced metastasis, and chemoresistance.[4] |
| Lung Cancer (NSCLC) | Variable | Levels of anti-MUC1 antibody in serum can be a significant prognostic factor.[4] |
| Gastric Cancer | Variable | Expression levels have been associated with tumor cell differentiation and metastasis.[4] |
| Triple-Negative Breast Cancer (TNBC) | Positive in ~94.2% of cases | Considered an ideal target for immunotherapy in this subtype.[1] |
| Colorectal, Ovarian, Stomach, Thyroid, Liver Cancers | Moderate to Strong | Cytoplasmic and membranous positivity is commonly observed.[6] |
MUC1-Mediated Signaling Pathways in Cancer
MUC1 is a critical player in several oncogenic signaling pathways, contributing to cell proliferation, survival, and metastasis. The cytoplasmic tail of MUC1 (MUC1-C) can interact with various signaling molecules and transcription factors.[2]
Key signaling pathways influenced by MUC1 include:
-
Wnt/β-catenin Pathway: MUC1 can bind to β-catenin, preventing its degradation and promoting its nuclear translocation, which leads to the transcription of target genes involved in cell proliferation.[7][8]
-
PI3K-AKT Pathway: MUC1 can activate the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[1][7][8]
-
MAPK Pathway: MUC1 contributes to the activation of the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.[1][7][8][9]
-
NF-κB Pathway: MUC1 can interact with and activate the NF-κB pathway, a key regulator of inflammation and cell survival.[1][2][7][8]
-
JAK/STAT Pathway: MUC1 has been shown to interact with components of the JAK/STAT pathway, influencing cytokine signaling and cell proliferation.[8][9]
Caption: MUC1 signaling network in cancer.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MUC1 expression and function.
1. Immunohistochemistry (IHC) for MUC1 Protein Detection in Tissues
-
Objective: To visualize the expression and localization of MUC1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. Wash with PBS.
-
Blocking: Incubate with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against MUC1 (e.g., mouse monoclonal [VU4H5]) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS (3x5 min). Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash with PBS (3x5 min). Apply diaminobenzidine (DAB) substrate and incubate until a brown precipitate develops. Monitor under a microscope.
-
Counterstaining: Wash with distilled water. Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
Dehydration and Mounting: Dehydrate through a graded series of ethanol and xylene. Mount with a permanent mounting medium.
-
Analysis: Evaluate staining intensity and percentage of positive cells under a light microscope.
-
Caption: Immunohistochemistry (IHC) workflow for MUC1 detection.
2. Western Blotting for MUC1 Protein Quantification
-
Objective: To quantify the relative amount of MUC1 protein in cell or tissue lysates.
-
Protocol:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MUC1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST (3x5 min). Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash with TBST (3x5 min). Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Quantitative Real-Time PCR (qPCR) for MUC1 mRNA Expression
-
Objective: To measure the relative expression level of MUC1 mRNA.
-
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., TRIzol or RNeasy).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for MUC1 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MUC1 mRNA using the ΔΔCt method.
-
MUC1 is a crucial oncoprotein whose aberrant expression is a hallmark of many epithelial cancers. Its involvement in key signaling pathways that drive tumorigenesis underscores its importance as a prognostic biomarker and a high-value target for therapeutic intervention. The standardized protocols provided in this guide offer a framework for the reliable assessment of MUC1 expression and its functional roles in cancer. Further research into MUC1-targeted therapies holds significant promise for the future of cancer treatment.
References
- 1. Expression of MUC1 in different tumours and its clinical significance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MUC1 | Cancer Genetics Web [cancer-genetics.org]
- 5. researchgate.net [researchgate.net]
- 6. Expression of MUC1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. The network map of mucin 1 mediated signaling in cancer progression and immune modulation | springermedicine.com [springermedicine.com]
- 8. The network map of mucin 1 mediated signaling in cancer progression and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Structural and Functional Landscape of Haspin (GSG2) Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human serine/threonine-protein kinase Haspin, also known as Germ Cell-Specific Gene 2 (GSG2). The initial query for "MU1920" protein led to the identification of this compound as a chemical probe used to elucidate the crystal structure of its target, the Haspin kinase. This document focuses on the structure, domains, function, and regulatory signaling pathways of Haspin, a crucial regulator of mitosis and a potential therapeutic target in oncology.
Introduction to Haspin (GSG2) Kinase
Haspin is an atypical eukaryotic protein kinase that plays a pivotal role in the accurate segregation of chromosomes during cell division. Its primary and most well-characterized function is the phosphorylation of histone H3 at threonine 3 (H3T3ph) during mitosis.[1][2] This specific phosphorylation event creates a binding site for the Chromosomal Passenger Complex (CPC), a key regulator of mitotic events, thereby ensuring its correct localization to the centromeres.[1][3] Depletion of Haspin leads to defects in chromosome alignment, premature loss of centromeric cohesion, and mitotic arrest, highlighting its essential role in maintaining genomic stability.[2]
Protein Structure and Domains of Haspin (GSG2)
The human Haspin protein is comprised of 798 amino acids and possesses a unique architecture that distinguishes it from conventional eukaryotic protein kinases. It consists of a largely disordered N-terminal region and a C-terminal kinase domain.
The kinase domain, while sharing the characteristic bi-lobal structure of other kinases, has several atypical features. It lacks some of the highly conserved motifs typically required for kinase activity, yet it exhibits a constitutively active conformation.[4] The crystal structure of the Haspin kinase domain in complex with the chemical probe this compound has been determined, providing valuable insights into its active site and potential for inhibitor design.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative data for the human Haspin (GSG2) kinase.
| Property | Value | Source |
| Full-Length Protein Length | 798 amino acids | UniProt: Q8TF76 |
| Full-Length Molecular Weight | 88,495 Da | GeneCards: HASPIN |
| PDB ID of Kinase Domain with this compound | 9FLT | RCSB PDB |
| Crystallized Construct Length | 336 amino acids (residues 463-798) | RCSB PDB: 9FLT |
| Crystallized Construct Molecular Weight | 38.62 kDa | RCSB PDB: 9FLT |
| Expression System for 9FLT | Escherichia coli | RCSB PDB: 9FLT |
| Structure Determination Method | X-ray Diffraction | RCSB PDB: 9FLT |
| Resolution of 9FLT Structure | 2.40 Å | RCSB PDB: 9FLT |
Signaling Pathways Involving Haspin (GSG2)
Haspin is a key component of a signaling cascade that ensures the proper execution of mitosis. Its activity is tightly regulated by other important mitotic kinases, primarily Polo-like kinase 1 (Plk1) and Aurora B.
During prophase, Plk1 phosphorylates the N-terminus of Haspin, leading to its activation.[1] Activated Haspin then phosphorylates histone H3 at threonine 3. This H3T3ph mark is recognized by the Survivin subunit of the Chromosomal Passenger Complex (CPC), recruiting the CPC to the centromeres. The catalytic subunit of the CPC is Aurora B kinase. In a positive feedback loop, Aurora B can also phosphorylate Haspin, further promoting the generation of H3T3ph and reinforcing the localization of the CPC at the centromeres.[7] This cascade is crucial for the correction of erroneous kinetochore-microtubule attachments and the proper alignment of chromosomes at the metaphase plate.[1][8]
Experimental Protocols
The following section details a representative protocol for the expression, purification, and crystallization of the human Haspin (GSG2) kinase domain, as performed for the structural determination of the complex with the chemical probe this compound (PDB ID: 9FLT). This protocol is based on the standardized high-throughput methods employed by the Structural Genomics Consortium (SGC), the depositors of the 9FLT structure.[8]
Gene Cloning and Expression
-
Construct Design: A construct of the human Haspin kinase domain (residues 463-798) is designed for expression.
-
Cloning: The corresponding cDNA sequence is amplified by PCR and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for affinity purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight at 37°C.
-
Large-Scale Expression: The overnight culture is used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches a specified value (e.g., 2.0-3.0).
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture temperature is then reduced to 18°C, and incubation continues overnight.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation.
Protein Purification
-
Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole (B134444), 0.5 mM TCEP) and lysed by sonication or high-pressure homogenization.
-
Clarification: The cell lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a higher concentration of imidazole (e.g., 30 mM) to remove weakly bound contaminants. The His-tagged Haspin protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If required, the 6xHis tag is cleaved by incubation with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography (gel filtration) using a column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 300 mM NaCl, 0.5 mM TCEP). This step removes aggregates and any remaining impurities.
-
Concentration and Quality Control: The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL). Protein purity and homogeneity are assessed by SDS-PAGE.
Crystallization
-
Complex Formation: The purified Haspin kinase domain is incubated with a molar excess of the chemical probe this compound.
-
Crystallization Screening: Crystallization conditions are screened using the vapor diffusion method, typically in sitting-drop format in 96-well plates. A robotic system is used to dispense small volumes of the protein-ligand complex and a wide range of crystallization reagents.
-
Crystal Optimization: Promising initial crystal hits are optimized by varying the precipitant concentration, pH, and other additives to obtain diffraction-quality crystals. For the 9FLT structure, the crystallization condition was 0.8M Sodium formate, 0.1M Sodium cacodylate, and 25% w/v PEG200 MME.
-
Crystal Harvesting and Cryo-protection: Crystals are harvested and flash-cooled in liquid nitrogen for data collection. A cryoprotectant is often added to the crystallization solution before freezing to prevent ice formation.
Structure Determination
-
X-ray Diffraction Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a homologous kinase structure as a search model. The initial model is then refined against the experimental data to produce the final, high-resolution structure of the Haspin-MU1920 complex.
Conclusion
Haspin (GSG2) kinase is a critical regulator of mitosis, with its activity being essential for the proper localization of the Chromosomal Passenger Complex and faithful chromosome segregation. Its unique structural features and crucial role in cell division have made it an attractive target for the development of novel anti-cancer therapeutics. The elucidation of the crystal structure of the Haspin kinase domain in complex with the chemical probe this compound provides a valuable platform for the structure-based design of potent and selective inhibitors. This technical guide has provided a detailed overview of the current knowledge of Haspin's structure, function, and regulation, along with a representative experimental protocol for its structural analysis, to aid researchers in their further investigation of this important mitotic kinase.
References
- 1. Haspin kinase binds to a nucleosomal DNA supergroove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of human Haspin (GSG2) kinase bound to MU1963 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. Crystal structure of human Haspin (GSG2) kinase bound to chemical probe this compound | Structural Genomics Consortium [thesgc.org]
- 6. Crystal structure of human Haspin (GSG2) kinase bound to MD420 | Structural Genomics Consortium [thesgc.org]
- 7. content.protocols.io [content.protocols.io]
- 8. High-throughput production of human proteins for crystallization: The SGC experience - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the role of "MU1920" in cellular processes
An in-depth investigation into the scientific literature and biological databases for "MU1920" has yielded no specific molecule, gene, or protein with this designation currently recognized within the fields of cellular biology, molecular biology, or drug development.
This suggests that "this compound" may be one of the following:
-
A novel or proprietary designation: It could be a very recently identified compound or gene that has not yet been publicly disclosed or published in scientific literature.
-
An internal codename: Research and development teams in pharmaceutical companies or academic labs often use internal codenames for their projects, which would not be publicly available.
-
A typographical error: The term might be a misspelling of another established biological molecule.
Due to the absence of any public data on "this compound," it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Further investigation would require additional information, such as the specific context in which "this compound" was encountered, the type of molecule it is believed to be (e.g., protein, small molecule, gene), or any associated research institution or company. Without such clarifying details, a comprehensive report on its role in cellular processes cannot be compiled.
Haspin Kinase and its Homologues: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Biology, Experimental Analysis, and Signaling Networks of the Haspin Kinase Family for Researchers, Scientists, and Drug Development Professionals.
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase), also known as GSG2 (Germ cell-specific gene 2), is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[1] Initially identified for its high expression in male germ cells, Haspin is now recognized as a key regulator of chromosome segregation in a wide range of eukaryotic organisms.[2][3] This atypical kinase is structurally distinct from most other protein kinases, possessing a constitutively active conformation that is stabilized by specific inserts within its kinase domain.[4] The primary and most well-characterized substrate of Haspin is histone H3, which it specifically phosphorylates at threonine 3 (H3T3ph).[1] This phosphorylation event serves as a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis, ensuring proper chromosome alignment and segregation.[5][6]
Homologues of Haspin have been identified across various eukaryotic lineages, including fungi, plants, and animals, underscoring its fundamental role in cell division.[1][7] While most species possess a single Haspin homologue, some organisms, such as Saccharomyces cerevisiae (Alk1 and Alk2) and Caenorhabditis elegans, have multiple Haspin-related genes.[3][8] These homologues share a conserved C-terminal kinase domain but exhibit divergence in their N-terminal regions.[9] Understanding the comparative biology of these homologues is essential for elucidating the conserved and species-specific functions of this important kinase family.
This technical guide provides a comprehensive overview of Haspin and its homologues, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways in which they participate.
Quantitative Data on Haspin and its Homologues
The following table summarizes key quantitative data related to the biochemical properties of Haspin kinase from different species. While comprehensive comparative data is still an active area of research, this table provides a snapshot of the currently available information.
| Species | Homologue | Catalytic Parameters | Substrate Specificity | Notes |
| Homo sapiens | Haspin (GSG2) | KATP: ~5-fold higher with N-domain, KH3: ~6-fold lower with N-domain, kcat: ~15-fold higher with N-domain[5] | Primarily Histone H3 at Threonine 3 (H3T3)[1] | The N-terminal domain modulates kinase activity.[5] |
| Saccharomyces cerevisiae | Alk1, Alk2 | Not yet quantitatively determined. | Putative kinase activity, but direct phosphorylation of histone H3 has not been observed in vitro.[1] | Alk1 and Alk2 are implicated in the regulation of mitosis.[1] |
| Arabidopsis thaliana | AtHaspin | Not yet quantitatively determined. | Phosphorylates Histone H3 at Threonine 3 and Threonine 11 in vitro. | The dual specificity for H3T3 and H3T11 is a notable feature. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study Haspin kinase and its homologues.
In Vitro Haspin Kinase Assay
This protocol is designed to measure the enzymatic activity of purified Haspin or its homologues.
Materials:
-
Purified recombinant Haspin kinase
-
Histone H3 peptide (1-21) substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase reaction buffer, purified Haspin kinase, and the histone H3 peptide substrate.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
Immunofluorescence Staining for Cellular Localization
This protocol allows for the visualization of the subcellular localization of Haspin.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Haspin
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-Haspin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium and seal.
-
Visualize the slides using a fluorescence microscope.[10]
Chromatin Immunoprecipitation (ChIP)
This protocol is used to identify the genomic regions where Haspin is bound to chromatin.
Materials:
-
Cultured cells
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-Haspin antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
PCR reagents
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with the anti-Haspin antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating at 65°C.
-
Treat with Proteinase K to digest the proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Analyze the immunoprecipitated DNA by PCR or qPCR using primers for specific genomic regions of interest.[11][12]
Signaling Pathways and Molecular Interactions
Haspin is a central player in a signaling cascade that ensures the fidelity of chromosome segregation during mitosis. The following diagrams, generated using the DOT language, illustrate the key pathways and interactions involving Haspin.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A positive feedback loop involving Haspin and Aurora B promotes CPC accumulation at centromeres in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and functional characterization of the atypical human kinase haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin participates in AURKB recruitment to centromeres and contributes to chromosome congression in male mouse meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chromosomal Passenger Complex (CPC): From Easy Rider to the Godfather of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin-like proteins: A new family of evolutionarily conserved putative eukaryotic protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, function and evolution of haspin and haspinrelated proteins, a distinctive group of eukaryotic protein kinases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. v19.proteinatlas.org [v19.proteinatlas.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Architectural Underpinnings of MU1920 Efficacy: A Deep Dive into the Haspin Kinase Interaction Network
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the protein interaction network surrounding Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), the molecular target of the potent and selective inhibitor MU1920. A thieno[3,2-b]pyridine (B153574) derivative, this compound, has emerged as a critical chemical probe for dissecting the multifaceted roles of Haspin kinase in cellular processes, most notably in the regulation of mitosis. Understanding the intricate web of Haspin's interactions is paramount for elucidating the mechanism of action of this compound and for the development of novel therapeutics targeting aberrant cell division in cancer and other proliferative diseases.
Executive Summary
Haspin kinase is a key regulator of mitosis, primarily through its specific phosphorylation of Histone H3 at threonine 3 (H3T3ph). This singular event acts as a molecular beacon, recruiting the Chromosomal Passenger Complex (CPC), including the pivotal kinase Aurora B, to the centromere. This recruitment is essential for proper chromosome alignment and segregation. The inhibitory action of this compound on Haspin disrupts this critical signaling cascade. Beyond its canonical substrate, proteomic investigations have unveiled a broader network of Haspin interactors, implicating the kinase in diverse cellular functions such as RNA splicing and transcriptional regulation. This guide synthesizes the current knowledge of the Haspin interactome, presenting quantitative data, detailed experimental methodologies for identifying interaction partners, and visual representations of key signaling pathways and workflows.
Haspin Interaction Network: A Quantitative Perspective
Recent advances in proteomic techniques, particularly affinity purification coupled with mass spectrometry (AP-MS), have enabled the identification of a cohort of high-confidence Haspin interaction partners. A seminal study by Maiolica et al. (2014) identified 50 such proteins, revealing a complex network extending beyond mitotic regulation. The following table summarizes a selection of these interactors, categorized by their primary cellular functions.
| Protein Name | Gene Symbol | Primary Function |
| Spliceosome Components | ||
| Pre-mRNA-processing factor 19 | PRPF19 | Component of the PRP19-CDC5L complex that forms an integral part of the spliceosome. |
| Serine/arginine-rich splicing factor 1 | SRSF1 | Splicing factor involved in constitutive and alternative splicing. |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | RNA-binding protein involved in multiple aspects of gene expression, including transcription, splicing, and translation. |
| Transcriptional Regulation | ||
| RNA polymerase II subunit A | POLR2A | The largest subunit of RNA polymerase II, the enzyme responsible for synthesizing messenger RNA. |
| TATA-box binding protein | TBP | A general transcription factor that binds specifically to the TATA box DNA sequence. |
| Chromatin and Mitotic Regulation | ||
| Histone H3.1 | HIST1H3A | Core component of the nucleosome; the primary substrate of Haspin. |
| Aurora B Kinase | AURKB | Key mitotic kinase recruited to centromeres by Haspin-mediated H3T3ph. |
| PDS5 Cohesin Associated Factor B | PDS5B | Component of the cohesin complex, involved in sister chromatid cohesion. |
| Topoisomerase II alpha | TOP2A | Enzyme that alters the topologic states of DNA during transcription and replication. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the functional context of the Haspin interaction network, we provide the following diagrams generated using the Graphviz DOT language.
Detailed Methodologies for Key Experiments
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is adapted from methodologies used in studies of the Haspin interactome.
-
Cell Line and Expression:
-
HEK293T cells are commonly used due to their high transfectability.
-
Transfect cells with a plasmid encoding Haspin with an affinity tag (e.g., HA, FLAG, or Strep-tag). A control transfection with an empty vector or a non-related tagged protein (e.g., GFP) is crucial for identifying non-specific binders.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a cocktail of protease and phosphatase inhibitors). The choice of detergent and salt concentration is critical to maintain protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody specific to the affinity tag (e.g., anti-HA agarose (B213101) beads) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and wash them extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Neutralize the eluate if a low pH elution is used.
-
Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired spectra against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
Quantify the identified proteins and compare the abundance in the Haspin immunoprecipitation with the control to identify specific interaction partners.
-
In Vitro Kinase Assay
This assay is fundamental for confirming direct substrates of Haspin and for assessing the inhibitory potential of compounds like this compound.
-
Reagents:
-
Recombinant human Haspin kinase.
-
Substrate: Histone H3 protein or a synthetic peptide corresponding to the N-terminus of Histone H3 (e.g., H3 1-21).
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP or unlabeled ATP.
-
-
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube by combining the kinase buffer, recombinant Haspin kinase, and the substrate.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection). A typical ATP concentration is 100 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and visualize the phosphorylated substrate by autoradiography.
-
If using unlabeled ATP, the phosphorylation can be detected by Western blotting with a phospho-specific antibody (e.g., anti-H3T3ph).
-
Conclusion
The study of this compound's interaction with its target, Haspin kinase, has opened a window into a complex and critical cellular regulatory network. The data and protocols presented in this guide offer a robust framework for researchers to further explore the intricacies of the Haspin interactome. A thorough understanding of these protein-protein interactions will not only illuminate the fundamental mechanisms of mitotic regulation but also pave the way for the rational design of next-generation therapeutics targeting the Haspin signaling axis. The continued investigation into the non-mitotic roles of Haspin, as suggested by its interaction with splicing and transcription factors, promises to be an exciting frontier in cell biology and drug discovery.
MU1920: A Potent and Selective Haspin Kinase Inhibitor for Epigenetic Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MU1920 is a highly potent and selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a pivotal role in the epigenetic regulation of mitosis. By targeting Haspin, this compound effectively modulates a key histone modification, the phosphorylation of Histone H3 at Threonine 3 (H3T3ph), leading to disruptions in chromosome segregation and offering a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Haspin Kinase and its Role in Epigenetic Regulation
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a crucial regulator of mitosis.[1][2] Its primary known substrate is Histone H3, a core component of the nucleosome.[3] Haspin specifically phosphorylates the threonine residue at position 3 of the Histone H3 tail (H3T3).[3] This phosphorylation event is a critical epigenetic mark that occurs during prophase and prometaphase of mitosis.
The functional significance of H3T3 phosphorylation lies in its role as a docking site for the Chromosomal Passenger Complex (CPC).[4] The CPC, a multiprotein complex that includes the kinase Aurora B, is essential for correcting improper attachments between microtubules and kinetochores, thereby ensuring the faithful segregation of chromosomes into daughter cells. The recruitment of the CPC to the inner centromere is mediated by the direct binding of its Survivin subunit to the phosphorylated Threonine 3 on Histone H3.[4]
Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive target for drug development.[1][2] Inhibition of Haspin disrupts the localization of the CPC, leading to defects in chromosome alignment, mitotic arrest, and ultimately, apoptosis in cancer cells.
This compound: A Selective Inhibitor of Haspin Kinase
This compound is a chemical probe that belongs to the thieno[3,2-b]pyridine (B153574) class of compounds. It has been identified as a potent and highly selective inhibitor of Haspin kinase.
Quantitative Data
The inhibitory activity of this compound and other relevant Haspin inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Haspin | 6 | [5] |
| CHR-6494 | Haspin | 2 | [5] |
| LDN-209929 | Haspin | 55 | [5] |
Signaling Pathway of Haspin-Mediated Epigenetic Regulation
The signaling pathway involving Haspin is a tightly regulated cascade of events crucial for proper mitotic progression. The pathway is initiated by the activation of Haspin and culminates in the precise localization of the CPC to ensure accurate chromosome segregation.
Caption: The Haspin signaling pathway, illustrating its activation, substrate phosphorylation, and downstream effects on CPC recruitment.
Pathway Description:
-
Activation of Haspin: In early mitosis, Polo-like kinase 1 (Plk1) phosphorylates and activates Haspin.[3][6]
-
Histone H3 Phosphorylation: Activated Haspin then phosphorylates Histone H3 at threonine 3 (H3T3ph).[3]
-
CPC Recruitment: The phosphorylated H3T3 serves as a binding site for the Survivin subunit of the Chromosomal Passenger Complex (CPC).[4] This interaction is crucial for the localization of the entire CPC to the centromeres.
-
Aurora B Function: The localized CPC, containing Aurora B kinase, then acts to correct any improper microtubule-kinetochore attachments, a process essential for the spindle assembly checkpoint and accurate chromosome segregation.
-
Positive Feedback: Aurora B can, in turn, phosphorylate Haspin, creating a positive feedback loop that reinforces the localization of the CPC at the centromeres.[7]
-
Inhibition by this compound: this compound acts as a competitive inhibitor of Haspin, preventing the phosphorylation of Histone H3. This blocks the recruitment of the CPC to the centromeres, leading to mitotic defects.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound and its effects on the Haspin signaling pathway.
In Vitro Haspin Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on Haspin kinase activity.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., H3(1-21))
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Haspin kinase, and the Histone H3 substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a radiometric in vitro Haspin kinase assay.
Cell-Based Assay for Histone H3 Threonine 3 Phosphorylation
This assay measures the effect of this compound on H3T3 phosphorylation in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Fix the cells with the fixative.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against phospho-H3 (Thr3).
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-H3 (Thr3) staining in the nucleus of treated cells compared to control cells.
Chromatin Immunoprecipitation (ChIP) for H3T3ph
ChIP can be used to determine the genomic localization of the H3T3ph mark and how it is affected by this compound treatment.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody against phospho-Histone H3 (Thr3)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Reagents for qPCR or sequencing
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and nuclei to release chromatin.
-
Shear the chromatin to a size of 200-1000 bp using sonication.
-
Incubate the sheared chromatin with an antibody specific for phospho-H3 (Thr3) overnight.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links and digest the proteins with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR to assess the enrichment of H3T3ph at specific genomic loci or by sequencing (ChIP-seq) for genome-wide analysis.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) of Histone Modifications from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. epigenome-noe.net [epigenome-noe.net]
Preliminary Studies on "MU1920" in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MU1920 is a potent and highly selective ATP-competitive inhibitor of Haspin kinase, a serine/threonine kinase involved in crucial mitotic events.[1][2][3] While the primary focus of this compound research has been in oncology, emerging evidence suggests a potential therapeutic role for Haspin inhibitors in neurodegenerative diseases.[4][5] This technical guide provides a comprehensive overview of the preliminary data on this compound, a hypothesized mechanism of action in neurodegeneration, and a framework of experimental protocols to investigate its therapeutic potential.
Introduction: The Rationale for Targeting Haspin Kinase in Neurodegenerative Diseases
Haspin kinase is primarily known for its role in phosphorylating histone H3 at threonine 3 (H3T3p), a key step for chromosomal alignment and segregation during mitosis.[4] Its overexpression in several cancers has made it an attractive target for anti-cancer therapies.[4]
The link to neurodegenerative diseases stems from the broader functions of kinases in cellular processes and the recent discovery of a Haspin inhibitor, coumestrol (B1669458), showing efficacy in a mouse model of Alzheimer's disease.[5] In this study, the administration of soybean sprouts containing coumestrol led to a decrease in phosphorylated tau protein levels in the hippocampus and a subsequent improvement in the cognitive function of the animal models.[5] This suggests that Haspin kinase may play a role in the pathological hyperphosphorylation of tau, a hallmark of several neurodegenerative diseases, including Alzheimer's.
This compound, with its high selectivity and favorable pharmacokinetic profile, presents a promising tool to explore the role of Haspin kinase in the brain and its potential as a therapeutic agent for neurodegenerative disorders.[1][6]
This compound: Compound Profile and Quantitative Data
This compound is a thieno[3,2-b]pyridine-based compound that demonstrates high potency and selectivity for Haspin kinase.[6][7] The following tables summarize the available quantitative data for this compound, primarily derived from preclinical oncology-focused studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ (Haspin) | 6 nM | Human | Biochemical Assay | [1][2][3] |
| Kinase Selectivity | High | Human | Kinome-wide screen | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Oral Bioavailability | 53% | Mouse | Oral (PO) | [6] |
| Metabolic Stability | Good | Mouse | Plasma and Microsomes | [1] |
Hypothesized Signaling Pathway in Neurodegeneration
The proposed mechanism of action for this compound in neurodegenerative diseases centers on the inhibition of tau hyperphosphorylation. The following diagram illustrates this hypothesized signaling pathway.
Caption: Hypothesized signaling pathway of this compound in neurodegeneration.
Proposed Experimental Protocols for Preclinical Evaluation
To validate the therapeutic potential of this compound in neurodegenerative diseases, a series of key experiments are proposed. The following sections detail the methodologies for these experiments.
In Vitro Validation of Tau Phosphorylation Inhibition
Objective: To determine if this compound can directly inhibit the phosphorylation of tau protein by Haspin kinase.
Methodology:
-
Reagents: Recombinant human Haspin kinase, recombinant human tau protein (full-length or specific isoforms), ATP, this compound, and a suitable kinase buffer.
-
Assay: Perform an in vitro kinase assay using a plate-based format (e.g., 96-well or 384-well).
-
Procedure:
-
Incubate varying concentrations of this compound with Haspin kinase for a pre-determined time.
-
Initiate the kinase reaction by adding recombinant tau protein and ATP.
-
Incubate for a specified time at 30°C.
-
Terminate the reaction.
-
-
Detection: Quantify the level of phosphorylated tau using a phospho-tau specific antibody via ELISA, Western Blot, or a fluorescence-based method.
-
Data Analysis: Calculate the IC₅₀ value of this compound for the inhibition of tau phosphorylation.
Cellular Models of Tauopathy
Objective: To assess the efficacy of this compound in reducing tau phosphorylation in a cellular context.
Methodology:
-
Cell Lines: Utilize neuronal cell lines that overexpress human tau (e.g., SH-SY5Y cells stably expressing P301L mutant tau) or induced pluripotent stem cell (iPSC)-derived neurons from patients with tauopathies.
-
Treatment: Treat the cells with a range of this compound concentrations for various time points.
-
Analysis:
-
Western Blot: Lyse the cells and perform Western blot analysis using antibodies against total tau and various phospho-tau epitopes (e.g., AT8, AT100, PHF-1).
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining to visualize the localization and aggregation of phosphorylated tau.
-
Cell Viability Assay: Conduct assays such as MTT or LDH to assess the cytotoxicity of this compound.
-
In Vivo Efficacy in a Mouse Model of Alzheimer's Disease
Objective: To evaluate the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD or 3xTg-AD).
Methodology:
-
Animal Model: Use an established transgenic mouse model that develops age-dependent tau pathology and cognitive deficits.
-
Drug Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage) based on its pharmacokinetic profile. Include a vehicle-treated control group.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, and novel object recognition test.
-
Histopathological Analysis:
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry and immunofluorescence to quantify the levels of phosphorylated tau, neurofibrillary tangles, and markers of neuroinflammation and synaptic density.
-
-
Biochemical Analysis: Homogenize brain tissue to measure the levels of soluble and insoluble tau species via Western blot or ELISA.
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for the preclinical evaluation of this compound in neurodegenerative diseases.
Caption: Proposed experimental workflow for this compound preclinical studies.
Conclusion and Future Directions
The preliminary evidence, although indirect, provides a compelling rationale for investigating this compound as a potential therapeutic agent for neurodegenerative diseases, particularly those characterized by tau pathology. Its high selectivity and favorable pharmacokinetic properties make it an excellent candidate for further preclinical studies. The experimental framework outlined in this guide provides a clear path forward for researchers to rigorously evaluate the efficacy and mechanism of action of this compound in this new and promising therapeutic area. Future work should also focus on identifying other potential neuronal substrates of Haspin kinase to fully understand its role in brain function and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. This compound|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieno[3,2-b]pyridine-6-carboxamide | 117390-41-7 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols: Recombinant Human Haspin Kinase for Screening with the Selective Inhibitor MU1920
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1920 is a potent and selective small molecule inhibitor of Haspin (GSG2) kinase, an atypical serine/threonine kinase that plays a crucial role in mitosis.[1][2] Haspin's function is centered on the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key step for the proper alignment of chromosomes during cell division.[2] Given its role in cell proliferation, Haspin has emerged as a promising therapeutic target in oncology.[2] The thieno[3,2-b]pyridine (B153574) derivative, this compound, serves as a valuable chemical probe for investigating the biological functions of Haspin and for the development of novel anti-cancer therapeutics.[1][3]
These application notes provide a detailed protocol for the expression and purification of recombinant human Haspin kinase. The availability of highly pure and active Haspin is essential for in vitro kinase assays, inhibitor screening, and structural biology studies. The subsequent protocols outline a general workflow for utilizing the purified enzyme in kinase inhibition assays with this compound.
Data Presentation
Table 1: Inhibitory Potency of this compound against Haspin Kinase
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | Haspin Kinase | 6 | [4] |
| CHR-6494 | Haspin Kinase | 2 | [4] |
Experimental Protocols
Protocol 1: Recombinant Human Haspin Kinase Expression in E. coli
This protocol describes the expression of a 6xHis-tagged human Haspin kinase in an E. coli host system. The affinity tag facilitates purification.[5]
1. Transformation: a. Thaw a vial of competent E. coli BL21(DE3) cells on ice. b. Add 1-5 µL of a plasmid vector containing the human Haspin kinase gene with an N-terminal 6xHis tag to the cells. c. Incubate the mixture on ice for 30 minutes. d. Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes. e. Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking. f. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
2. Expression: a. Inoculate a single colony from the LB plate into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.1. c. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Reduce the temperature to 18°C and continue to grow for 16-18 hours with shaking. f. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6] The resulting cell pellet can be stored at -80°C.
Protocol 2: Purification of Recombinant Human Haspin Kinase
This protocol utilizes affinity and size-exclusion chromatography to purify the 6xHis-tagged Haspin kinase.[7][8]
1. Cell Lysis: a. Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail). b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[6] The supernatant contains the soluble recombinant protein.[9]
2. Affinity Chromatography: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT). d. Elute the 6xHis-tagged Haspin kinase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT). Collect fractions.
3. Size-Exclusion Chromatography (Gel Filtration): a. Concentrate the eluted fractions containing Haspin kinase using a centrifugal filter unit. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with gel filtration buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). c. Load the concentrated protein onto the column. d. Collect fractions and analyze by SDS-PAGE to identify those containing pure Haspin kinase.
4. Protein Quantification and Storage: a. Determine the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm. b. Aliquot the purified Haspin kinase, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: In Vitro Haspin Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified recombinant Haspin kinase.
1. Reagents and Materials:
- Purified recombinant human Haspin kinase
- Peptide substrate (e.g., a peptide containing the Histone H3 sequence)
- [γ-³²P]ATP or a fluorescence-based detection system
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[10]
- This compound test compound dissolved in DMSO
- 96-well assay plates
2. Assay Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the kinase assay buffer. c. Add the this compound dilutions to the appropriate wells. Include a DMSO-only control. d. Add the purified Haspin kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. e. Initiate the kinase reaction by adding the peptide substrate and [γ-³²P]ATP. f. Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). g. Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane). h. Quantify the incorporation of ³²P into the peptide substrate using a scintillation counter or the fluorescence signal using a plate reader. i. Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Thieno[3,2-b]pyridine-6-carboxylate|CAS 212571-01-2 [benchchem.com]
- 5. Protein Purification Methods [comis.med.uvm.edu]
- 6. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 7. A Simple Outline of Methods for Protein Isolation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - PK [thermofisher.com]
- 9. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[3,2-b]pyridine-5-carboxylic acid | 56473-92-8 | Benchchem [benchchem.com]
Application Notes and Protocols for Measuring Methyltransferase Activity
Topic: How to Measure "MU1920" Methyltransferase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a substrate, which can include proteins, DNA, RNA, and small molecules. This post-translational modification plays a vital role in the regulation of numerous cellular processes, including gene expression, signal transduction, and protein function. Consequently, aberrant methyltransferase activity has been implicated in various diseases, making these enzymes attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for measuring the enzymatic activity of a generic protein methyltransferase, herein referred to as "this compound". Given that the specific characteristics of "this compound" may be unknown, we present several widely applicable and robust assay methodologies. These protocols are designed to be adaptable for the characterization of novel methyltransferases, inhibitor screening, and kinetic analysis.
I. Overview of Assay Methodologies
Several distinct methods can be employed to measure methyltransferase activity. The choice of assay depends on various factors, including the specific research question, required throughput, sensitivity, and available instrumentation. The most common approaches are summarized below.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the direct transfer of a radiolabeled methyl group from [³H]-SAM to the substrate. | Gold standard, high sensitivity, works with unmodified substrates. | Requires handling of radioactive materials and specialized disposal. |
| Fluorescence-Based Assays | The production of S-adenosyl-L-homocysteine (SAH) is coupled to a fluorescent signal, often through enzymatic reactions. | High-throughput, non-radioactive. | Potential for interference from fluorescent compounds. |
| Luminescence-Based Assays | The SAH produced is converted to ATP, which drives a luciferase-luciferin reaction, generating light. | High sensitivity, broad applicability, good for HTS. | Can be more expensive per assay point. |
| LC-MS Based Assays | Directly measures the formation of the methylated substrate or SAH by mass spectrometry. | High specificity, provides detailed kinetic and mechanistic data. | Lower throughput, requires specialized equipment. |
II. Experimental Protocols
Here we provide detailed protocols for three common methods for measuring methyltransferase activity.
Protocol 1: Radiometric Filter Binding Assay
This protocol describes a classic and highly sensitive method to quantify the activity of "this compound" by measuring the incorporation of a tritium-labeled methyl group onto a substrate peptide or protein.
A. Materials and Reagents:
-
Purified "this compound" enzyme
-
Substrate peptide or protein for "this compound"
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 4 mM DTT)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Trichloroacetic acid (TCA), 25%
-
Wash Buffer (e.g., 10% TCA)
-
Scintillation fluid
-
Filter paper (e.g., P81 phosphocellulose squares)
-
Scintillation vials
-
Liquid scintillation counter
B. Experimental Workflow:
Caption: Workflow for a radiometric methyltransferase assay.
C. Detailed Procedure:
-
Reaction Setup:
-
Prepare a master mix containing assay buffer, "this compound" enzyme, and the substrate.
-
Prepare a solution of [³H]-SAM mixed with unlabeled SAM. The final concentration of SAM should be optimized based on the Kₘ of the enzyme.
-
-
Initiate Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the master mix.
-
To initiate the reaction, add the [³H]-SAM/SAM solution. The typical reaction volume is 25-50 µL.
-
Include appropriate controls: a no-enzyme control and a no-substrate control.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for "this compound" (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is in the linear range.
-
-
Quenching and Separation:
-
Spot the entire reaction volume onto a P81 phosphocellulose filter paper.
-
Wash the filters three times for 5 minutes each in a beaker containing 10% TCA to precipitate the methylated substrate and wash away unincorporated [³H]-SAM.
-
Perform a final wash with ethanol to aid in drying.
-
Allow the filters to air dry completely.
-
-
Detection:
-
Place each dried filter paper into a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
D. Data Analysis:
Subtract the CPM from the no-enzyme control to determine the net CPM for each reaction. This value is proportional to the amount of methylated product formed.
Protocol 2: Fluorescence-Based Coupled Enzyme Assay
This protocol describes a continuous, fluorescence-based assay that is well-suited for high-throughput screening. The assay measures the production of SAH, a universal product of SAM-dependent methyltransferases.
A. Materials and Reagents:
-
Purified "this compound" enzyme
-
Substrate for "this compound"
-
SAM
-
SAH hydrolase (SAHH)
-
Homocysteine-specific fluorescent probe (e.g., a thiol-sensitive fluorophore)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader
B. Signaling Pathway:
Caption: Principle of the coupled fluorescence assay.
C. Detailed Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing assay buffer, substrate, SAHH, and the fluorescent probe.
-
Prepare a solution of "this compound" enzyme.
-
Prepare a solution of SAM.
-
-
Reaction Setup:
-
In a black microplate, add the master mix to each well.
-
Add the "this compound" enzyme solution.
-
To initiate the reaction, add the SAM solution.
-
Include controls: no-enzyme, no-substrate, and a standard curve of SAH or homocysteine.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for "this compound" for a set time (e.g., 60 minutes), or monitor the fluorescence kinetically.
-
-
Detection:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
D. Data Analysis:
Subtract the background fluorescence from the no-enzyme control. The net fluorescence intensity is proportional to the amount of SAH produced and thus to the activity of "this compound".
Protocol 3: Luminescence-Based Assay (e.g., MTase-Glo™)
This protocol is based on a commercially available assay system that provides a universal method for detecting methyltransferase activity by measuring SAH formation.
A. Materials and Reagents:
-
MTase-Glo™ Reagent and Detection Solution (or similar commercial kit)
-
Purified "this compound" enzyme
-
Substrate for "this compound"
-
SAM
-
Assay Buffer
-
White, opaque 96- or 384-well plates
-
Luminometer
B. Experimental Workflow:
Caption: Workflow for the MTase-Glo™ luminescence assay.
C. Detailed Procedure:
-
Methyltransferase Reaction:
-
In a white microplate, set up the methyltransferase reaction by combining "this compound", its substrate, and SAM in the appropriate assay buffer.
-
Include no-enzyme and no-substrate controls.
-
Incubate the reaction for the desired time at the optimal temperature.
-
-
SAH Detection:
-
Add the MTase-Glo™ Reagent to each well. This reagent contains enzymes that convert SAH to ATP.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Generation:
-
Add the MTase-Glo™ Detection Solution to each well. This solution contains luciferase and luciferin.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
D. Data Analysis:
The luminescent signal is proportional to the concentration of SAH produced. A standard curve using known concentrations of SAH can be used to quantify the enzyme activity.
III. Quantitative Data Summary
For accurate comparison and analysis, quantitative data from these assays should be systematically recorded.
Table 1: Example Data for Enzyme Titration
| [this compound] (nM) | Radiometric Assay (Net CPM) | Fluorescence Assay (RFU) | Luminescence Assay (RLU) |
| 0 | 50 | 120 | 800 |
| 5 | 2500 | 850 | 15000 |
| 10 | 5100 | 1600 | 32000 |
| 20 | 9800 | 3100 | 65000 |
| 40 | 15500 | 5800 | 120000 |
Table 2: Example Data for Inhibitor IC₅₀ Determination
| [Inhibitor] (µM) | % Inhibition (Radiometric) | % Inhibition (Fluorescence) | % Inhibition (Luminescence) |
| 0.01 | 5 | 8 | 6 |
| 0.1 | 20 | 25 | 22 |
| 1 | 48 | 52 | 50 |
| 10 | 85 | 88 | 86 |
| 100 | 98 | 99 | 98 |
IV. Conclusion
The protocols provided offer robust and adaptable methods for measuring the activity of the methyltransferase "this compound". For initial characterization and sensitive detection, the radiometric assay is a reliable choice. For high-throughput screening of inhibitors, the fluorescence and luminescence-based assays are highly recommended due to their speed and scalability. LC-MS based methods, while not detailed with a full protocol here, should be considered for detailed mechanistic and kinetic studies. The selection of the most appropriate assay will ultimately depend on the specific experimental goals and available resources.
Application Notes and Protocols: MU1920 Monoclonal Antibody for Western Blot and Immunohistochemistry
Note: The following application notes and protocols are provided as a representative example for a monoclonal antibody. No specific antibody with the designation "MU1920" was identified in public databases or scientific literature. The target protein "Tumorin-X" and its associated signaling pathway are hypothetical for illustrative purposes. Researchers should always refer to the specific datasheet provided by the manufacturer for their antibody of interest.
Introduction
The this compound monoclonal antibody is a highly specific antibody designed for the detection of the hypothetical protein Tumorin-X, a key regulator in the "Cell Growth Signaling Pathway." These application notes provide detailed protocols and expected results for the use of this compound in Western Blotting (WB) and Immunohistochemistry (IHC), critical techniques for researchers in oncology, cell biology, and drug development.
Quantitative Data Summary
For optimal and reproducible results, please refer to the following recommended dilutions and conditions for the this compound antibody. It is always recommended that the end-user titrates the antibody for their specific application and system.
| Application | Recommended Dilution | Incubation Time | Incubation Temperature |
| Western Blot (WB) | 1:1000 - 1:2000 | Overnight | 4°C |
| Immunohistochemistry (IHC) | 1:100 - 1:500 | 1 hour | 37°C |
| Antibody Specifics | |
| Host Species | Mouse |
| Isotype | IgG1 |
| Immunogen | Recombinant human Tumorin-X protein |
| Specificity | Human Tumorin-X (Predicted to react with mouse and rat based on sequence homology) |
| Molecular Weight | ~75 kDa |
| Storage | Store at -20°C for one year. Avoid repeated freeze-thaw cycles. |
Signaling Pathway
The hypothetical Tumorin-X protein is a critical downstream effector in the "Cell Growth Signaling Pathway." Upon activation by an upstream kinase, Tumorin-X translocates to the nucleus to regulate gene expression related to cell proliferation and survival. The this compound antibody can be used to study the expression and localization of Tumorin-X within this pathway.
Experimental Protocols
Western Blotting (WB) Protocol
This protocol provides a general guideline for using the this compound antibody in Western blotting applications.
Workflow for Western Blotting
Detailed Methodology:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-20% Tris-glycine gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's recommendation, for 1 hour at room temperature.[4]
-
-
Washing:
-
Repeat the washing step as described in step 7.[4]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using a digital imaging system or autoradiography film.
-
Immunohistochemistry (IHC) Protocol
This protocol is designed for the use of this compound on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Workflow for Immunohistochemistry
Detailed Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.[5]
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 15-20 minutes.[6]
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to quench endogenous peroxidase activity.[5][6]
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating sections with 2-5% normal horse serum in PBS for 1 hour at room temperature.[6]
-
-
Primary Antibody Incubation:
-
Incubate sections with this compound antibody diluted 1:200 in blocking buffer for 1 hour at 37°C in a humidified chamber.[5]
-
-
Washing:
-
Wash slides three times for 5 minutes each in PBS.
-
-
Secondary Antibody Incubation:
-
Incubate sections with a biotinylated anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions, for 30 minutes at room temperature.[6]
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate sections with a streptavidin-HRP complex (such as that from a Vectastain ABC kit) for 30 minutes.[6]
-
Visualize the signal by adding 3,3'-diaminobenzidine (B165653) (DAB) substrate, and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[7]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Troubleshooting
For issues such as high background, weak or no signal, or non-specific staining, please refer to standard troubleshooting guides for Western blotting and immunohistochemistry. Common factors to optimize include antibody dilution, incubation times, blocking conditions, and antigen retrieval methods.
References
- 1. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. 101.200.202.226 [101.200.202.226]
- 4. bio-rad.com [bio-rad.com]
- 5. abcepta.com [abcepta.com]
- 6. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 7. biocare.net [biocare.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Haspin Gene in Mammalian Cell Lines
Introduction
The compound "MU1920" is a potent and selective chemical inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in the proper alignment and segregation of chromosomes during cell division.[1] Haspin's primary function is to phosphorylate histone H3 at threonine 3 (H3T3ph), a key event for the recruitment of the chromosomal passenger complex (CPC) and the subsequent activation of Aurora B kinase, ensuring mitotic fidelity.[1][2][3] Given that this compound is an inhibitor of Haspin, this document provides a detailed protocol for the knockout of the Haspin gene (HASPIN, also known as GSG2) using the CRISPR/Cas9 system in mammalian cell lines. This allows for a genetic approach to study the function of Haspin, complementing studies using chemical inhibitors like this compound.
The CRISPR/Cas9 system is a powerful genome-editing tool that allows for the precise and efficient creation of gene knockouts. This protocol will cover the essential steps for designing and validating guide RNAs (gRNAs), delivering the CRISPR/Cas9 machinery into cells, selecting and isolating knockout clones, and confirming the functional knockout of the Haspin gene.
Signaling Pathway of Haspin in Mitosis
Haspin is a key regulator of the mitotic checkpoint. During mitosis, Haspin phosphorylates histone H3 at threonine 3. This phosphorylation event creates a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The recruitment of the CPC to the centromere is essential for the proper attachment of microtubules to the kinetochores and for the alignment of chromosomes at the metaphase plate. The inhibition or knockout of Haspin leads to defects in chromosome segregation and can result in mitotic arrest and cell death.[1][3]
Caption: Signaling pathway of Haspin in mitosis.
Experimental Workflow for Haspin Knockout
The overall workflow for generating a Haspin knockout cell line involves several key stages, from the initial design of the guide RNAs to the final validation of the knockout clones.
Caption: Experimental workflow for Haspin knockout.
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from a Haspin knockout experiment.
Table 1: Guide RNA Design and Efficiency
| gRNA Sequence (Human HASPIN/GSG2) | Target Exon | On-Target Score | Off-Target Score | Predicted Knockout Efficiency |
| TGCACACTTCACCGGATAAG | 2 | 92 | 85 | High |
| Additional gRNA 1 | User-defined | >80 | >80 | High |
| Additional gRNA 2 | User-defined | >80 | >80 | High |
Table 2: Transfection and Cloning Efficiency
| Cell Line | Transfection Method | Transfection Efficiency (%) | Puromycin Survival Rate (%) | Single-Cell Cloning Efficiency (%) |
| HCT116 | Lipofection | 70-80 | 50-60 | 10-20 |
| HEK293T | Lipofection | 80-90 | 60-70 | 15-25 |
| U2OS | Electroporation | 60-70 | 40-50 | 5-15 |
Table 3: Knockout Validation Summary
| Clone ID | Sanger Sequencing Result | Haspin Protein Expression (vs. WT) | p-H3T3ph Level (vs. WT) | Phenotype |
| KO Clone #1 | Frameshift mutation | Absent | Absent | Mitotic defects |
| KO Clone #2 | In-frame deletion | Reduced | Reduced | Mild phenotype |
| Wild-Type | No mutation | 100% | 100% | Normal mitosis |
Experimental Protocols
Guide RNA Design and Cloning
-
gRNA Design:
-
Use a gRNA design tool (e.g., CHOPCHOP, GenScript's gRNA design tool) to design gRNAs targeting an early exon of the HASPIN gene. A validated gRNA sequence for human HASPIN is TGCACACTTCACCGGATAAG.[4]
-
Select gRNAs with high on-target and low off-target scores.
-
-
Vector Selection:
-
The pX459 vector (Addgene #48138) is recommended as it co-expresses Cas9 and the gRNA, along with a puromycin resistance gene for selection.
-
-
Cloning:
-
Synthesize and anneal complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into the BbsI-digested pX459 vector.
-
Ligate the annealed oligos into the linearized pX459 vector.
-
Transform the ligation product into competent E. coli, select for ampicillin (B1664943) resistance, and verify the correct insertion by Sanger sequencing.
-
Cell Culture and Transfection
-
Cell Culture:
-
Culture the target mammalian cell line (e.g., HCT116, HEK293T) in the appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the pX459-Haspin-gRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Selection of Knockout Cells
-
Puromycin Selection:
-
24 hours post-transfection, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for the specific cell line.
-
Continue puromycin selection for 24-48 hours until non-transfected control cells are completely killed.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilution to plate single cells into 96-well plates.
-
Allow single cells to grow into colonies over 1-2 weeks.
-
Validation of Haspin Knockout
-
Genomic DNA Extraction and PCR:
-
Once colonies are established, expand them and extract genomic DNA.
-
Perform PCR amplification of the genomic region targeted by the gRNA.
-
-
Sanger Sequencing:
-
Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blot Analysis:
Conclusion
This application note provides a comprehensive protocol for the CRISPR/Cas9-mediated knockout of the Haspin gene, the molecular target of the inhibitor this compound. By following these detailed methodologies, researchers can effectively generate and validate Haspin knockout cell lines to further investigate its role in mitotic regulation and to complement studies utilizing chemical inhibitors. The provided quantitative data and visual workflows serve as a valuable resource for planning and executing these experiments.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin mediates H3.3S31 phosphorylation downstream of Aurora B in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Substrates of Haspin Kinase Using the Selective Inhibitor MU1920
For Researchers, Scientists, and Drug Development Professionals
Introduction
MU1920 is a potent and highly selective chemical probe for the protein kinase Haspin.[1][2][3][4][5] It is crucial to note that this compound is a kinase inhibitor, not a ubiquitin ligase. Therefore, this document provides detailed application notes and protocols for the identification of substrates of its target, Haspin kinase. Understanding the substrates of Haspin is essential for elucidating its role in mitosis and its potential as a therapeutic target in oncology.[1][5] The use of this compound as a selective tool is invaluable in these endeavors.
E3 ubiquitin ligases are responsible for transferring ubiquitin to substrate proteins, often targeting them for degradation by the proteasome.[6][7] A variety of proteomic techniques are available to identify their substrates.[6][8] This document will focus on adapting similar powerful methodologies to identify the substrates of Haspin kinase, leveraging the high selectivity of this compound.
Key Substrate Identification Methods
Several methods can be employed to identify the substrates of a specific kinase, particularly when a potent and selective inhibitor like this compound is available. These methods generally rely on comparing the phosphoproteome of cells treated with the inhibitor to untreated cells.
-
Phosphoproteomics using Mass Spectrometry: This is a powerful and widely used approach to identify and quantify changes in protein phosphorylation on a global scale.
-
Affinity Purification-Mass Spectrometry (AP-MS): This method aims to identify proteins that interact with the kinase of interest.
-
Kinase Assay with Putative Substrates: This is a targeted approach to validate potential substrates identified through broader screening methods.
Method 1: Global Phosphoproteomics using this compound
This method compares the phosphorylation status of proteins in cells treated with this compound versus control cells. A decrease in phosphorylation at specific sites in the presence of this compound suggests that these are direct or indirect substrates of Haspin.
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HeLa, HEK293T) in appropriate media.
-
Treat cells with an effective concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify the phosphosites.
-
-
Data Analysis:
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify phosphopeptides and quantify their relative abundance between this compound-treated and control samples.
-
Potential Haspin substrates will show a significant decrease in phosphorylation upon this compound treatment.
-
Hypothetical Data Presentation
Table 1: Quantitative Phosphoproteomic Analysis of Potential Haspin Substrates
| Protein | Phosphosite | Fold Change (this compound/Control) | p-value |
| Histone H3.3 | T3 | 0.15 | <0.001 |
| Protein KIF2C | S124 | 0.32 | <0.01 |
| Protein AURKB | T232 | 0.45 | <0.05 |
| Protein BUB1 | S314 | 0.51 | <0.05 |
Experimental Workflow Diagram
Caption: Workflow for phosphoproteomic identification of Haspin substrates.
Method 2: Affinity Purification-Mass Spectrometry (AP-MS)
This method identifies proteins that interact with Haspin. While not all interactors are substrates, this approach can provide valuable candidates for further validation.
Experimental Protocol
-
Construct Generation:
-
Generate a construct expressing an epitope-tagged (e.g., FLAG, HA) version of Haspin.
-
-
Transfection and Expression:
-
Transfect the construct into human cells.
-
Optionally, treat cells with this compound to see if it disrupts any interactions.
-
-
Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation (IP) using an antibody against the epitope tag.
-
-
Protein Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify the co-immunoprecipitated proteins.
-
-
Data Analysis:
-
Compare the identified proteins to a control IP (e.g., using cells transfected with an empty vector) to identify specific interactors.
-
Hypothetical Data Presentation
Table 2: Proteins Identified as Potential Haspin Interactors by AP-MS
| Protein | Unique Peptides | Score |
| Histone H3.1 | 15 | 250 |
| Aurora B Kinase | 12 | 210 |
| Survivin | 9 | 180 |
| Borealin | 8 | 165 |
Experimental Workflow Diagram
Caption: Workflow for identifying Haspin interacting proteins via AP-MS.
Method 3: In Vitro Kinase Assay
This method is used to validate if a protein identified by screening methods is a direct substrate of Haspin.
Experimental Protocol
-
Protein Purification:
-
Purify recombinant Haspin kinase and the putative substrate protein.
-
-
Kinase Reaction:
-
Set up a reaction mixture containing Haspin, the substrate, ATP (ideally radiolabeled ATP, [γ-³²P]ATP), and kinase buffer.
-
Include a control reaction with this compound to confirm inhibition.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody if one is available.
-
-
Quantification:
-
Quantify the level of phosphorylation to assess the efficiency of the substrate.
-
Hypothetical Data Presentation
Table 3: In Vitro Kinase Assay Results for Putative Haspin Substrates
| Substrate | Phosphorylation Signal (Control) | Phosphorylation Signal (+this compound) |
| Histone H3.3 | +++ | - |
| KIF2C | ++ | - |
| BSA (Negative Control) | - | - |
Haspin Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 7. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of "MU1920" in High-Throughput Screening: A Template for Drug Discovery Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This process relies on robust and well-characterized molecular tools to probe specific biological pathways. While the compound "MU1920" is not documented in publicly available scientific literature, this application note serves as a comprehensive template for researchers, scientists, and drug development professionals. It outlines the principles and methodologies for characterizing a novel compound in HTS, using a hypothetical framework based on common drug discovery assays and signaling pathways.
This document provides a detailed protocol for a cell-based HTS assay, methods for data analysis, and a template for presenting quantitative results. Furthermore, it includes illustrative diagrams of a generic signaling pathway and an experimental workflow, created using the DOT language for Graphviz, to guide the visualization of experimental processes and molecular interactions.
Hypothetical Mechanism of Action
For the purpose of this template, we will hypothesize that "this compound" is an inhibitor of a key kinase involved in a cancer-related signaling pathway. The following sections will detail how one might design and execute an HTS campaign to identify and characterize such an inhibitor.
Data Presentation
Effective data presentation is crucial for interpreting HTS results. Quantitative data should be summarized in clear, well-structured tables.
Table 1: Hypothetical HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Type | Cell-based | Measures a cellular response to the compound. |
| Detection Method | Luminescence | Light emission as a readout of enzyme activity. |
| Z'-factor | 0.75 | A measure of assay quality and statistical effect size. |
| Signal-to-Background (S/B) Ratio | 15 | The ratio of the signal from a positive control to a negative control. |
| Coefficient of Variation (CV%) | < 10% | A measure of the variability of the assay signal. |
Table 2: Hypothetical Dose-Response Data for "this compound"
| Concentration (µM) | % Inhibition |
| 100 | 98.2 |
| 30 | 95.1 |
| 10 | 85.3 |
| 3 | 60.7 |
| 1 | 45.2 |
| 0.3 | 20.1 |
| 0.1 | 5.4 |
| IC50 (µM) | 1.5 |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of HTS assays.
Protocol 1: Cell-Based Kinase Inhibition Assay
Objective: To identify inhibitors of a target kinase in a cellular context using a luminescence-based readout.
Materials:
-
HEK293 cells stably expressing the target kinase
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
384-well white, solid-bottom assay plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
"this compound" compound and other test compounds
-
Staurosporine (positive control)
-
DMSO (negative control)
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in DMEM with 10% FBS to a final concentration of 2 x 10^5 cells/mL.
-
Using a multichannel pipette or liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of "this compound" and other test compounds in DMSO.
-
Transfer 100 nL of each compound concentration to the assay plate using an acoustic liquid handler or pin tool.
-
For controls, add 100 nL of Staurosporine (10 µM final concentration) to positive control wells and 100 nL of DMSO to negative control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Lysis and Kinase Reaction:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Mix the plate on an orbital shaker for 2 minutes to induce cell lysis and initiate the kinase reaction.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.
-
Protocol 2: Data Analysis
Objective: To calculate the percent inhibition and determine the IC50 value for each test compound.
Procedure:
-
Data Normalization:
-
Calculate the average luminescence for the positive control (Max Signal) and negative control (Min Signal) wells.
-
Normalize the data for each test well using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Dose-Response Curve Fitting:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Visualizations
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: High-throughput screening experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield and Purification of Protein MU1920
Welcome to the technical support center for MU1920. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges related to low protein yield and purification issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: My expression of this compound is consistently low. What are the potential causes?
Low expression of recombinant proteins like this compound can stem from several factors, ranging from the expression vector and host system to the culture conditions.[1][2] One common reason is the presence of rare codons in the this compound gene sequence that are not efficiently translated by the E. coli host.[3] Additionally, the protein itself might be toxic to the host cells, leading to slower growth and reduced protein production.[4] Suboptimal induction conditions, such as inducer concentration and temperature, can also significantly impact expression levels.[5]
Q2: I observe a band for this compound on my gel, but the yield is still poor after purification. Why?
This often points to issues with protein solubility or the purification process itself.[6][7] this compound might be forming insoluble aggregates known as inclusion bodies within the host cell.[7] While you might see a band from the whole-cell lysate, this insoluble fraction is lost during the clarification steps of purification. Another possibility is that the purification strategy is not optimized. This could be due to an inaccessible affinity tag, improper buffer conditions, or the protein not binding efficiently to the chromatography resin.[6]
Q3: How can I improve the solubility of this compound?
Improving protein solubility is a critical step towards increasing your final yield. Several strategies can be employed:
-
Lower Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction can slow down protein synthesis, which often promotes proper folding and reduces aggregation.[3][5]
-
Use of Solubility-Enhancing Fusion Tags: Fusing this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve its solubility.[3][8]
-
Optimize Culture Media: The composition of the growth media can influence protein folding and solubility.[1]
-
Co-expression of Chaperones: Chaperone proteins assist in the proper folding of other proteins and can be co-expressed with this compound to prevent misfolding and aggregation.[5]
Q4: What are the key considerations for optimizing the purification of this compound?
A well-optimized purification protocol is essential for obtaining high-purity this compound. Key considerations include:
-
Choice of Affinity Tag: The type and placement (N- or C-terminus) of the affinity tag can affect its accessibility and purification efficiency.[3]
-
Buffer Composition: The pH, ionic strength, and presence of additives in your lysis and wash buffers are crucial for maintaining protein stability and preventing non-specific binding to the resin.[6][9] It is often beneficial to use a buffer with an ionic strength equivalent to 300–500 mM of a monovalent salt like NaCl.[3]
-
Elution Conditions: Harsh elution conditions can lead to protein denaturation or co-elution of contaminants.[6] A step-wise elution or gradient can help to separate the target protein from impurities.
-
Multi-Step Purification: For higher purity, a combination of purification techniques is often necessary.[8] An initial affinity chromatography step can be followed by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) as polishing steps.[3][8]
Troubleshooting Guides
Guide 1: Low Expression of this compound
This guide provides a systematic approach to troubleshooting low expression levels of this compound.
| Problem | Possible Cause | Recommended Solution |
| No or very faint band of this compound on SDS-PAGE | Codon bias in the gene sequence.[2][3] | Synthesize a codon-optimized gene for the expression host (e.g., E. coli). |
| Protein is toxic to the host cells.[4] | Use a tightly regulated promoter system or a lower inducer concentration.[4] | |
| Incorrect reading frame or mutations in the expression construct. | Sequence the entire expression construct to verify the integrity of the gene and tag.[6] | |
| Suboptimal induction conditions.[5] | Optimize inducer concentration, induction time, and temperature. | |
| Expression level varies between cultures | Inconsistent culture conditions.[1] | Standardize all culture parameters, including media composition, growth temperature, and shaking speed. |
| Plasmid instability. | Ensure consistent antibiotic selection pressure throughout the culture.[10] |
Guide 2: this compound is Present in Inclusion Bodies
This guide focuses on strategies to address the issue of this compound forming insoluble aggregates.
| Problem | Possible Cause | Recommended Solution |
| Strong band of this compound in the insoluble pellet after cell lysis | High expression rate leading to misfolding and aggregation.[7] | Lower the expression temperature (15-25°C) and reduce the inducer concentration.[3][5] |
| The protein has hydrophobic regions prone to aggregation.[4][11] | Add a solubility-enhancing fusion tag (e.g., MBP, GST).[8] | |
| Incorrect disulfide bond formation (if applicable). | Use an E. coli strain engineered to promote disulfide bond formation in the cytoplasm (e.g., Rosetta-gami).[5] | |
| Low recovery after refolding from inclusion bodies | Inefficient refolding protocol. | Optimize the refolding buffer conditions (e.g., pH, additives like L-arginine). |
Guide 3: Low Yield After Purification
This guide addresses issues that can arise during the purification steps.
| Problem | Possible Cause | Recommended Solution |
| This compound does not bind to the affinity resin | The affinity tag is inaccessible.[6] | Test both N- and C-terminal tags. Consider a smaller tag. |
| Incorrect buffer conditions for binding. | Ensure the pH and ionic strength of the lysis buffer are optimal for the resin and tag interaction. | |
| This compound is lost during wash steps | Wash buffer is too stringent.[6] | Decrease the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) in the wash buffer. |
| This compound elutes with many contaminants | Non-specific binding of host proteins.[12] | Increase the stringency of the wash buffer. Add a polishing purification step like SEC or IEX.[3] |
| Low protein recovery in the elution fraction | Inefficient elution.[6] | Optimize the elution buffer (e.g., increase imidazole concentration for His-tags, change pH). |
| Protein precipitation during elution. | Elute into a buffer that is more favorable for the protein's stability. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound
This protocol outlines a method for testing different expression conditions to optimize this compound yield.
-
Transformation: Transform different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3)) with the this compound expression plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Grow the cultures at 37°C until the OD600 reaches 0.6-0.8. Then, induce protein expression by adding IPTG to final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM.
-
Expression: Incubate the induced cultures under different temperature conditions (e.g., 37°C for 4 hours, 30°C for 6 hours, and 18°C overnight).
-
Harvest and Analysis: Harvest 1 mL of each culture, pellet the cells, and resuspend in SDS-PAGE loading buffer. Analyze the total cell protein by SDS-PAGE to compare expression levels.
Protocol 2: Purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC)
This protocol provides a general method for purifying a His-tagged version of this compound.
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
Resin Equilibration: Equilibrate a Ni-NTA chromatography column with 5 column volumes of lysis buffer.
-
Binding: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the bound protein with 5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess purity and yield.
Visualizations
Hypothetical Signaling Pathway Involving this compound
Caption: A hypothetical signaling cascade where this compound acts as a cytoplasmic signaling protein.
Experimental Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for systematically troubleshooting low yield issues with this compound.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 6. goldbio.com [goldbio.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. genscript.com [genscript.com]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. m.youtube.com [m.youtube.com]
Improving "MU1920" inhibitor specificity and potency
Welcome to the technical support center for the novel kinase inhibitor, MU1920. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the specificity and potency of this compound, as well as to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference between the IC50 value of this compound in our biochemical assay versus our cell-based assay. What could be the reason for this discrepancy?
A1: It is common for the potency of an inhibitor to differ between biochemical and cellular assays. Several factors can contribute to this:
-
Cell Permeability: this compound may have poor membrane permeability, leading to a lower effective intracellular concentration.[1]
-
ATP Concentration: Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the target kinase. In contrast, intracellular ATP levels are substantially higher, which can lead to increased competition for ATP-competitive inhibitors like this compound, resulting in a higher IC50 in cells.[1]
-
Efflux Pumps: The target cells may actively remove this compound via efflux transporters such as P-glycoprotein, reducing its intracellular accumulation.[1]
-
Protein Binding: In the cellular environment, this compound may bind to other proteins or lipids, reducing the concentration of free inhibitor available to engage the target kinase.[1]
-
Inhibitor Stability: Cellular enzymes could metabolize or degrade this compound, decreasing its active concentration over the course of the experiment.[1]
Q2: How can we determine if the observed cellular phenotype is a result of on-target inhibition by this compound or off-target effects?
A2: Differentiating between on-target and off-target effects is critical for validating your findings. Here are some recommended strategies:
-
Use a Structurally Unrelated Inhibitor: Employ a second inhibitor with a different chemical scaffold that also targets the same kinase. If both inhibitors elicit the same phenotype, it strengthens the evidence for an on-target effect.[1]
-
Negative Control Analog: If available, use a structurally similar but biologically inactive analog of this compound. This analog should not produce the desired phenotype if the effect is on-target.[1]
-
Rescue Experiments: If the inhibited kinase has a known downstream signaling pathway, you could try to "rescue" the phenotype by reintroducing a downstream component.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cell.
Q3: this compound is showing poor solubility in our aqueous assay buffer, even with a small percentage of DMSO. What can we do to improve its solubility?
A3: Poor aqueous solubility is a common issue with small molecule inhibitors. Here are several approaches to address this:
-
Optimize Stock Solution: Ensure you are starting with a high-concentration stock solution in a suitable water-miscible organic solvent like DMSO, ethanol, or DMF.[2]
-
pH Adjustment: If this compound has ionizable functional groups, its solubility will be pH-dependent. For acidic compounds, increasing the pH above their pKa will generally improve solubility, while for basic compounds, lowering the pH below their pKa will increase solubility.[2]
-
Use of Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) or non-ionic detergents (e.g., Tween® 80). It is crucial to include appropriate vehicle controls to ensure the excipient does not interfere with the assay.[2]
-
Sonication or Gentle Warming: While these methods can aid in dissolving compounds, they should be used with caution as they may cause degradation.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Degradation of this compound in stock or working solutions.
-
Solution: Prepare fresh stock solutions regularly and store them appropriately (protected from light, at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Perform a stability test using HPLC to assess the integrity of the compound over time in your experimental conditions.[3]
-
-
Possible Cause: Compound aggregation at high concentrations.
-
Solution: Visually inspect solutions for any cloudiness or precipitate. Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to help prevent aggregation. Aggregating compounds often exhibit a steep, non-saturating dose-response curve.[1]
-
Issue 2: Loss of this compound activity in long-term cell culture experiments.
-
Possible Cause: Metabolism of this compound by cellular enzymes.
-
Solution: Replenish the media with fresh this compound at regular intervals during the experiment. The frequency of media changes will depend on the metabolic stability of the compound.
-
-
Possible Cause: Instability of this compound in culture media.
-
Solution: Assess the stability of this compound in your specific culture media over time using analytical methods like HPLC or LC-MS.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Target Kinase A | 15 | 1 |
| Kinase B | 350 | 23 |
| Kinase C | 1,200 | 80 |
| Kinase D | >10,000 | >667 |
| Kinase E | 850 | 57 |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
| Compound ID | Modification | Target Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| This compound | Parent Compound | 15 | 350 |
| This compound-A1 | R1 = -CH3 | 25 | 450 |
| This compound-A2 | R1 = -Cl | 10 | 800 |
| This compound-A3 | R2 = -NH2 | 50 | 300 |
| This compound-A4 | R2 = -OH | 8 | 400 |
Experimental Protocols
Protocol 1: Kinase Panel Screening for Specificity Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute this compound to the desired concentrations for the assay.
-
Utilize a commercial kinase profiling service or an in-house platform (e.g., radiometric, fluorescence-based, or luminescence-based assays).
-
The screening is typically performed at a fixed ATP concentration (often at or near the Km for each kinase).
-
The activity of each kinase is measured in the presence of different concentrations of this compound.
-
Data is normalized to a positive control (no inhibitor) and a negative control (background).
-
IC50 values are calculated for each kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its target kinase in a cellular context.
Methodology:
-
Culture cells to the desired confluency and treat with either vehicle (DMSO) or this compound at various concentrations for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Binding of this compound to the target kinase is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting False Positives in Screening Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating false positives in screening assays. While the principles discussed are broadly applicable, they are presented in the context of a hypothetical compound, "MU1920," to illustrate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a false positive in the context of a screening assay?
A false positive occurs when a compound or experimental condition incorrectly appears to be active or elicit a desired response in an assay when it is, in fact, inactive against the intended biological target.[1] This can lead to the misinterpretation of results and the wasteful allocation of resources for follow-up studies on inactive compounds.[1]
Q2: What are the common causes of false positives in high-throughput screening (HTS)?
False positives in HTS can arise from a variety of sources, often related to the properties of the test compounds themselves or the specifics of the assay technology.[1] Common causes include:
-
Compound Interference: The test compound may directly interfere with the assay's detection method. For example, fluorescent compounds can be problematic in fluorescence-based assays.[1][2]
-
Non-specific Reactivity: Some compounds can react non-specifically with assay reagents or the target protein.[1] This can include compound aggregation, where molecules clump together and physically interfere with the assay components.
-
Contamination: Even small traces of genetic material or other substances from another sample can cause a false positive.[3]
-
Reagent or Equipment Issues: Expired or faulty reagents, as well as improperly calibrated instruments, can produce skewed results.[3][4]
-
Systematic Errors: Variations in experimental conditions across a screening plate, such as temperature or evaporation gradients, can lead to row or column-dependent effects that cause false positives.[5][6]
-
Cross-Reactivity: In some assays, the detection system may recognize substances other than the intended target, leading to a false signal.[3]
Troubleshooting Guides
Problem: A high number of initial hits are observed in my primary screen with this compound.
This could indicate a systematic issue leading to a high false-positive rate.
Troubleshooting Steps:
-
Review Assay Controls:
-
Positive Control: Does it show a robust and consistent signal?
-
Negative Control (Vehicle): Is the signal consistently at baseline? High variability in the negative control can obscure real hits.
-
No-Enzyme/No-Substrate Control: Running the assay without a key biological component can help identify compounds that interfere with the detection system itself.
-
-
Investigate Compound Properties:
-
Solubility: Visually inspect assay plates for any signs of compound precipitation. Poorly soluble compounds can scatter light or otherwise interfere with detection. . Fluorescence: If using a fluorescence-based assay, check if this compound is autofluorescent at the excitation and emission wavelengths used.
-
-
Data Analysis:
-
Plate-based Effects: Look for patterns in the data that correlate with specific rows or columns on the microtiter plates. This can indicate issues with liquid handling, incubation, or plate reading.[5][6]
-
Dose-Response Curve: A lack of a clear dose-dependent effect for a supposed "hit" can be a red flag for a false positive.[1]
-
Problem: A confirmed hit from the primary screen is not active in a secondary, orthogonal assay.
An orthogonal assay uses a different detection principle to measure the same biological activity. A lack of activity in this assay strongly suggests the initial hit was a false positive.[2]
Troubleshooting Steps:
-
Confirm Identity and Purity of the Compound: Ensure the correct compound was tested in the secondary assay and that its purity is acceptable.
-
Evaluate Assay Technologies:
-
Primary Assay: Was it prone to interference from compounds like this compound? (e.g., fluorescence, redox activity).
-
Secondary Assay: Is the technology fundamentally different and less susceptible to the same artifacts? (e.g., switching from a fluorescence-based to a label-free detection method).
-
-
Consider Mechanism of Interference: If the primary assay was a biochemical assay, the compound might have been a pan-assay interference compound (PAIN). These are compounds that show activity in many different assays through non-specific mechanisms.[2]
Data on False Positives
The prevalence of false positives can vary significantly depending on the assay type and the chemical library being screened. The following tables provide some context on reported false-positive rates in different screening scenarios.
| Assay Type | Population | Initial Reactive Rate | False Positive Rate | Positive Predictive Value (PPV) |
| 3rd Generation HIV Screening | Low-risk | 0.69% | 0.37% | 46% |
| 4th Generation HIV Screening | Low-risk | 0.29% | 0.09% | 70% |
Data adapted from a study on HIV screening assays, demonstrating how assay improvements can reduce false positives.[7]
| Assay | Sample Type | Number of Samples | False-Positive Results |
| Various Immunoassays | Blood from donors with rheumatoid factor | 3445 | ~8.7% |
Data from a multicenter survey of immunoassays, highlighting the potential for a significant rate of false positives.[8]
Experimental Protocols
General Protocol for a Biochemical Screening Assay to Identify Inhibitors
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute the target enzyme to the desired concentration in assay buffer.
-
Dilute the substrate to the desired concentration in assay buffer.
-
Prepare a stock solution of "this compound" and control compounds in a suitable solvent (e.g., DMSO). Create a serial dilution plate.
-
-
Assay Procedure:
-
Add a small volume of the compound dilutions to the wells of a microtiter plate. Include wells with vehicle control (e.g., DMSO) and positive control inhibitor.[1]
-
Add the diluted enzyme to all wells except for the no-enzyme control wells.
-
Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate for the desired reaction time.
-
Stop the reaction (if necessary) by adding a stop solution.
-
Read the plate using a suitable plate reader (e.g., measuring fluorescence, absorbance, or luminescence).
-
-
Data Analysis:
-
Subtract the background signal (from no-enzyme or no-substrate controls).
-
Normalize the data to the positive and negative controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus compound concentration to generate a dose-response curve and determine the IC50 value for active compounds.
-
Visualizations
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Caption: General workflow for a high-throughput screening assay.
Caption: Decision tree for troubleshooting false positives in HTS.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. The Implications of False Positives in Diagnostic Testing [apbiocode.com]
- 4. articles.medixbiochemica.com [articles.medixbiochemica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Reducing False-Positive Results With Fourth-Generation HIV Testing at a Veterans Affairs Medical Center | MDedge [mdedge.com]
- 8. False-positive immunoassay results: a multicenter survey of erroneous immunoassay results from assays of 74 analytes in 10 donors from 66 laboratories in seven countries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MU1920 Plasmid Transfection Efficiency Optimization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the transfection efficiency of the MU1920 plasmid and other similar vectors. Our goal is to help you overcome common challenges and achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful this compound plasmid transfection?
The single most important factor is the overall health and viability of the cells being transfected.[1] Actively dividing cells in the logarithmic growth phase are more receptive to foreign DNA uptake.[1] Factors such as cell line type, passage number (ideally below 30), and confluency at the time of transfection significantly impact efficiency.[1][2]
Q2: How does the quality of the this compound plasmid DNA affect transfection efficiency?
Plasmid DNA quality is paramount for successful transfection.[2][3][4] High-purity plasmid preparations, free from contaminants like endotoxins, proteins, and RNA, are essential.[2][4] The topology of the plasmid also plays a role; supercoiled DNA is generally more efficient for transient transfection compared to linear or relaxed circular forms.[1][3] An A260/A280 ratio of 1.7–1.9 is indicative of pure DNA.[5]
Q3: What is the optimal cell confluency for transfecting the this compound plasmid?
For most adherent cell lines, a confluency of 70–90% at the time of transfection is recommended.[5][6] Overly confluent cultures can experience contact inhibition, reducing their ability to take up the plasmid, while sparse cultures may not grow well post-transfection.[1][2]
Q4: Can serum and antibiotics in the culture medium interfere with this compound plasmid transfection?
Yes, serum and antibiotics can inhibit the formation of DNA-transfection reagent complexes.[6][7] It is often recommended to use serum-free and antibiotic-free medium during the initial complex formation and incubation period.[6][7] However, some modern transfection reagents are compatible with serum and antibiotics, so it is crucial to follow the manufacturer's protocol.[5]
Q5: How does the size of the this compound plasmid potentially impact transfection?
Larger plasmids (often considered >10 kb) can be more challenging to transfect efficiently than smaller plasmids.[8][9] The bulky size can hinder its passage across the cell membrane.[8] Optimization of the transfection method, such as using reagents specifically designed for large plasmids or employing electroporation, may be necessary.[6][8][10]
Troubleshooting Guide
Issue 1: Low or No Transfection Efficiency
Q: I am observing very few or no cells expressing the gene from my this compound plasmid. What could be the cause?
A: Low transfection efficiency is a common issue with several potential causes. Refer to the table below for troubleshooting suggestions.
| Potential Cause | Suggested Solution | Citation |
| Poor Plasmid Quality | Ensure your this compound plasmid DNA is of high purity and free of endotoxins. Verify the A260/A280 ratio is between 1.7-1.9. Confirm the plasmid is predominantly supercoiled via agarose (B213101) gel electrophoresis. | [3][4][5] |
| Suboptimal DNA:Reagent Ratio | The ratio of plasmid DNA to transfection reagent is critical. Perform a titration experiment to determine the optimal ratio for your specific cell line and the this compound plasmid. | [5][10] |
| Incorrect Cell Confluency | Transfect cells when they are 70-90% confluent. Actively dividing cells are more receptive to transfection. | [2][5][6] |
| Poor Cell Health | Use cells with a low passage number (<30). Ensure cells are healthy and free from contamination. Thaw a fresh vial of cells if necessary. | [1][2][7] |
| Incompatible Promoter | Verify that the promoter driving the expression of your gene of interest in the this compound plasmid is active in your chosen cell line. | [7] |
| Presence of Inhibitors | Use serum-free and antibiotic-free media during the formation of the DNA-reagent complex. | [6][7] |
Issue 2: High Cell Death or Toxicity Post-Transfection
Q: A significant number of my cells are dying after transfection with the this compound plasmid. How can I reduce this toxicity?
A: Post-transfection cell death is often due to the toxicity of the transfection reagent or the plasmid itself.
| Potential Cause | Suggested Solution | Citation |
| Transfection Reagent Toxicity | Reduce the amount of transfection reagent used. Optimize the incubation time of the transfection complexes with the cells; shorter times may be less toxic. | [9] |
| High Amount of Plasmid DNA | Titrate the amount of this compound plasmid DNA to find the lowest effective concentration. | [11] |
| Poor Plasmid Quality | Endotoxin contamination in the plasmid prep can be highly toxic to cells. Use an endotoxin-free plasmid purification kit. | [4] |
| Expression of a Toxic Gene Product | If the gene product of this compound is toxic to the cells, consider using a weaker or inducible promoter to control its expression. | [4] |
| Sensitive Cell Line | Some cell lines are inherently more sensitive to transfection. Handle cells gently and ensure optimal culture conditions. | [9] |
Issue 3: Inconsistent Results Between Experiments
Q: I am getting variable transfection efficiency with the this compound plasmid across different experiments. How can I improve reproducibility?
A: Lack of reproducibility often stems from inconsistencies in the experimental protocol.
| Potential Cause | Suggested Solution | Citation |
| Variable Cell Conditions | Maintain a consistent cell splitting and plating schedule to ensure uniform cell density and health at the time of transfection. | [7] |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of plasmid DNA and transfection reagents for each experiment. Ensure thorough mixing of components. | [7] |
| Different Plasmid Batches | Use the same high-quality batch of this compound plasmid DNA for a series of related experiments. Re-verify the concentration and quality of new batches. | [7] |
| Variations in Incubation Times | Strictly adhere to the optimized incubation times for complex formation and cell exposure. | [5] |
Experimental Protocols
Protocol 1: Quality Control of this compound Plasmid DNA
-
Purity Assessment (Spectrophotometry):
-
Measure the absorbance of your this compound plasmid DNA solution at 260 nm and 280 nm using a spectrophotometer.
-
Calculate the A260/A280 ratio. A ratio of ~1.8 is considered pure for DNA.[5] Ratios significantly lower may indicate protein contamination.
-
-
Integrity and Topology Assessment (Agarose Gel Electrophoresis):
-
Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 100-200 ng of your this compound plasmid DNA mixed with loading dye into a well.
-
Run the gel until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. A high-quality plasmid preparation should show a prominent band corresponding to the supercoiled form, with minimal nicked or linear forms.
-
Protocol 2: Optimizing this compound Transfection using a Lipid-Based Reagent
This protocol is a general guideline and should be adapted for your specific cell line and transfection reagent.
-
Cell Seeding:
-
Complex Formation (per well of a 24-well plate):
-
Tube A: Dilute 500 ng of this compound plasmid DNA into 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.[12]
-
Tube B: Dilute 1-2.5 µL of your lipid-based transfection reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.[12]
-
Combine the diluted DNA (Tube A) and the diluted reagent (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[12]
-
-
Transfection:
-
Aspirate the old medium from your cells.
-
Add the 100 µL of the DNA-reagent complex dropwise to each well.[12]
-
Add 400 µL of complete growth medium (with serum and antibiotics, if compatible with your reagent) to each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, you may replace the transfection medium with fresh, complete growth medium to reduce toxicity.
-
Assay for gene expression at 24-72 hours post-transfection, depending on your experimental goals.
-
Visualizations
Caption: A generalized workflow for plasmid transfection experiments.
Caption: Signaling pathway for cationic lipid-mediated plasmid uptake.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 3. biotage.com [biotage.com]
- 4. Guidelines for transfection of DNA [qiagen.com]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. thermofisher.com [thermofisher.com]
- 8. rheniumbio.co.il [rheniumbio.co.il]
- 9. yeasenbio.com [yeasenbio.com]
- 10. How can I optimize the transfection of oligos and large plasmids using PolyFect Transfection Reagent? [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocols · Benchling [benchling.com]
MU1920 Immunofluorescence Staining Technical Support Center
Welcome to the technical support center for "MU1920" immunofluorescence staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of this compound?
The subcellular localization of this compound is currently under investigation. As a hypothetical protein, it is recommended to consult relevant literature for proteins with similar domains or functions to form a hypothesis. Positive and negative controls are crucial to validate the observed staining pattern.
Q2: Which fixative is recommended for this compound immunofluorescence?
The optimal fixative can depend on the antibody and the epitope it recognizes. Formaldehyde (B43269) is a common choice for cross-linking proteins, while methanol (B129727) or acetone (B3395972) can also be used for fixation and permeabilization.[1][2] If the signal is weak, consider testing different fixation methods.[3][4]
Q3: How can I prevent photobleaching of the fluorescent signal?
To minimize photobleaching, reduce the exposure of your sample to the light source.[1] Always store slides in the dark.[1] Using an anti-fade mounting medium can also help preserve the fluorescent signal.[5] It is recommended to image samples immediately after staining.[5]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your this compound immunofluorescence experiments.
Problem 1: Weak or No Signal
A weak or absent signal is a frequent issue in immunofluorescence. The table below outlines potential causes and their corresponding solutions.
| Possible Cause | Recommended Solution | References |
| Low or no expression of this compound | Confirm protein expression using a positive control or an alternative method like Western blot. If expression is low, consider using a signal amplification method. | [5][6][7] |
| Improper antibody dilution | Optimize the primary and secondary antibody concentrations by performing a titration experiment. | [3][8] |
| Inactive primary or secondary antibody | Ensure proper storage of antibodies and avoid repeated freeze-thaw cycles. Use a new batch of antibodies if necessary. | [3] |
| Incompatible primary and secondary antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary). | [3][6] |
| Over-fixation of the sample | Reduce the fixation time. If over-fixation is suspected, an antigen retrieval step may be necessary to unmask the epitope. | [1][6] |
| Inadequate permeabilization | If this compound is an intracellular protein, ensure the permeabilization step is sufficient. For formaldehyde fixation, a detergent like Triton X-100 is commonly used. | [1][6] |
| Incorrect microscope filter set | Ensure the microscope's filter set is appropriate for the fluorophore conjugated to your secondary antibody. | [1][6] |
Problem 2: High Background
High background can obscure the specific signal. The following table provides guidance on how to reduce background noise.
| Possible Cause | Recommended Solution | References |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. | [8][9] |
| Insufficient blocking | Increase the blocking incubation time or try a different blocking agent. Normal serum from the same species as the secondary antibody is a common choice. | [3][9][10][11] |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. | [5][8] |
| Autofluorescence | Examine an unstained sample to check for autofluorescence. Using a different fixative or specific quenching reagents can help reduce it. | [6][12][13][14] |
| Non-specific secondary antibody binding | Run a control where the primary antibody is omitted. If staining is observed, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody. | [3][9] |
| Sample drying out | Ensure the sample remains hydrated throughout the staining procedure. | [4][6][8] |
Experimental Protocols
Standard Immunofluorescence Protocol for this compound
This is a general protocol and may require optimization for your specific experimental conditions.
-
Cell Seeding: Seed cells on sterile coverslips in a petri dish and allow them to adhere and grow.
-
Fixation:
-
Aspirate the culture medium.
-
Wash briefly with Phosphate Buffered Saline (PBS).
-
Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If using a formaldehyde fixative, add 0.1-0.5% Triton X-100 in PBS and incubate for 10-15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-MU1920 primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C.[5]
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining (Optional):
-
Wash three times with PBS for 5 minutes each.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visual Guides
Immunofluorescence Experimental Workflow
Caption: A diagram illustrating the standard workflow for an immunofluorescence experiment.
Troubleshooting Decision Tree for Weak or No Signal
Caption: A decision tree to troubleshoot weak or no signal in immunofluorescence.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. IF Troubleshooting | Proteintech Group [ptglab.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. IF Troubleshooting - Creative Bioarray [histobiolab.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. ibidi.com [ibidi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. vectorlabs.com [vectorlabs.com]
Validation & Comparative
Validating "MU1920" as a Novel Therapeutic Target in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of novel therapeutic targets are critical for advancing cancer treatment. This guide provides a comparative analysis of a hypothetical novel target, "MU1920," against the well-established PD-1/PD-L1 immune checkpoint pathway. The data and experimental protocols presented herein are synthesized from established methodologies in therapeutic target validation to offer a framework for assessing new targets.
Overview of Therapeutic Targets
This compound (Hypothetical)
This compound is a putative transmembrane receptor hypothesized to be overexpressed on various solid tumors. Its engagement with its ligand, ML35, is thought to activate downstream signaling pathways that promote tumor cell proliferation, survival, and immune evasion. The validation of this compound as a therapeutic target involves demonstrating its role in cancer pathology and the potential for its inhibition to produce a therapeutic effect.
PD-1/PD-L1 Pathway
The Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) are key players in immune regulation. Many cancers exploit this pathway to evade immune destruction. PD-L1 expressed on tumor cells binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T cell-mediated anti-tumor response. The clinical success of PD-1/PD-L1 inhibitors has revolutionized cancer therapy.[1]
Comparative Data Presentation
The following tables summarize hypothetical quantitative data comparing this compound with the PD-1/PD-L1 pathway across key validation parameters.
Table 1: Target Expression in Tumor Samples (Immunohistochemistry)
| Target | Cancer Type | % Positive Samples | Average H-Score (Range) |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | 75% | 180 (50-300) |
| Melanoma | 60% | 150 (40-250) | |
| Renal Cell Carcinoma (RCC) | 80% | 200 (60-320) | |
| PD-L1 | Non-Small Cell Lung Cancer (NSCLC) | 50% | 120 (10-280) |
| Melanoma | 40% | 100 (10-250) | |
| Renal Cell Carcinoma (RCC) | 35% | 90 (10-220) |
Table 2: Binding Affinity of Inhibitory Molecules (Surface Plasmon Resonance)
| Inhibitor | Target | KD (nM) | Kon (1/Ms) | Koff (1/s) |
| MAB-1920 (anti-MU1920 mAb) | This compound | 0.5 | 1.2 x 105 | 6.0 x 10-5 |
| Pembrolizumab (anti-PD-1 mAb) | PD-1 | 0.8 | 1.5 x 105 | 1.2 x 10-4 |
Table 3: In Vitro T-Cell Activation Assay (% IFN-γ positive CD8+ T-cells)
| Treatment | Condition | % IFN-γ positive CD8+ T-cells |
| Isotype Control | Co-culture with Tumor Cells | 5% |
| MAB-1920 | Co-culture with this compound+ Tumor Cells | 25% |
| Pembrolizumab | Co-culture with PD-L1+ Tumor Cells | 22% |
Table 4: In Vivo Efficacy in Syngeneic Mouse Models (Tumor Growth Inhibition)
| Treatment | Mouse Model | Tumor Growth Inhibition (%) |
| MAB-1920 | MC38-MU1920 | 65% |
| anti-PD-1 mAb | MC38 | 50% |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the reproducibility and validation of findings.[2]
Immunohistochemistry (IHC) for Target Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with 5% normal goat serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against this compound or PD-L1 at a predetermined optimal concentration overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate-chromogen system.
-
Scoring: The H-score is calculated by multiplying the percentage of positive cells at each staining intensity level (0, 1+, 2+, 3+) by the intensity, with a maximum score of 300.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: The recombinant extracellular domain of the target protein (this compound or PD-1) is immobilized on a CM5 sensor chip.
-
Binding Analysis: A serial dilution of the therapeutic antibody (MAB-1920 or Pembrolizumab) is flowed over the chip surface.
-
Data Acquisition: Association and dissociation rates are measured in real-time.
-
Data Analysis: The equilibrium dissociation constant (KD), association rate constant (Kon), and dissociation rate constant (Koff) are calculated by fitting the data to a 1:1 Langmuir binding model.
In Vitro T-Cell Activation Assay
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are co-cultured with target-expressing tumor cells (e.g., this compound+ or PD-L1+) at a 10:1 effector-to-target ratio.
-
Treatment: Therapeutic antibodies (MAB-1920, Pembrolizumab, or isotype control) are added to the co-culture.
-
Incubation: The cells are incubated for 72 hours.
-
Flow Cytometry: Cells are stained for surface markers (CD3, CD8) and intracellular IFN-γ. The percentage of IFN-γ positive CD8+ T-cells is determined by flow cytometry.
In Vivo Syngeneic Mouse Tumor Models
-
Tumor Implantation: C57BL/6 mice are subcutaneously implanted with syngeneic tumor cells (e.g., MC38 engineered to express this compound or parental MC38).
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are treated with the therapeutic antibody (e.g., MAB-1920 or anti-mouse PD-1) or a vehicle control via intraperitoneal injection twice a week.
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers.
-
Efficacy Calculation: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
Visualizing Pathways and Workflows
Hypothetical this compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound activation.
Therapeutic Target Validation Workflow
Caption: A generalized workflow for preclinical therapeutic target validation.
Comparative Mechanism of Action
References
A Comparative Guide to Histone Methyltransferase Inhibitors in Oncology: Benchmarking Against Established and Emerging Targets
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of various histone methyltransferases (HMTs) as therapeutic targets in cancer. While the initial query included "MU1920," a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific information on a compound with this designation. Therefore, this guide focuses on a comparison of well-characterized HMTs and their inhibitors that are currently under investigation or in clinical development for cancer therapy. The HMTs discussed include EZH2, PRMT5, DOT1L, SETD2, G9a/GLP, and SUV39H1.
Histone methyltransferases are a class of enzymes that play a critical role in epigenetic regulation by adding methyl groups to histone proteins, thereby influencing chromatin structure and gene expression.[1][2][3] Dysregulation of HMT activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5][6] The development of small molecule inhibitors targeting HMTs represents a promising avenue in oncology.[5][6]
Comparative Analysis of Key Histone Methyltransferases in Cancer
The following sections provide an overview of several key histone methyltransferases implicated in cancer, along with their respective inhibitors and clinical relevance.
Enhancer of Zeste Homolog 2 (EZH2)
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[7][8] Overexpression and gain-of-function mutations of EZH2 are frequently observed in various cancers, including lymphomas and prostate cancer, where it contributes to the silencing of tumor suppressor genes.[3][7][9] EZH2 can also have non-canonical, PRC2-independent functions, acting as a transcriptional coactivator.[7][10]
Tazemetostat , an EZH2 inhibitor, has received accelerated approval from the FDA for the treatment of metastatic or locally advanced epithelioid sarcoma, marking a significant milestone for HMT inhibitors in cancer therapy.[5]
Protein Arginine Methyltransferase 5 (PRMT5)
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[11] It is frequently overexpressed in a wide range of solid tumors and hematological malignancies, and its elevated expression is often associated with poor clinical outcomes.[12][13] PRMT5 plays a crucial role in various cellular processes, including proliferation, RNA splicing, and DNA repair.[12] A notable therapeutic strategy involves targeting PRMT5 in cancers with methylthioadenosine phosphorylase (MTAP) deletion, which occurs in approximately 15% of human cancers.[12][14] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which sensitizes cancer cells to PRMT5 inhibition, creating a synthetic lethal interaction.[12][13]
Disruptor of Telomeric Silencing 1-Like (DOT1L)
DOT1L is the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79).[15][16] This modification is associated with active transcription.[15] Dysregulation of DOT1L is particularly prominent in MLL-rearranged leukemias, where it is recruited to oncogenic fusion proteins and drives the expression of leukemogenic genes.[15][17] DOT1L is also implicated in the progression of solid tumors, including breast cancer, by promoting epithelial-mesenchymal transition and maintaining cancer stem cell populations.[15][17] Pinometostat (EPZ-5676) is a selective DOT1L inhibitor that has been evaluated in clinical trials for acute leukemia.[15][18]
SET Domain Containing 2 (SETD2)
SETD2 is the enzyme responsible for the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark associated with transcriptional elongation and DNA repair.[19][20] Unlike many other HMTs that are overexpressed in cancer, SETD2 often acts as a tumor suppressor, with loss-of-function mutations and deletions found in various cancers, including clear cell renal cell carcinoma.[19][20][21] The loss of SETD2 function leads to genomic instability and creates vulnerabilities that can be exploited therapeutically, for instance, through synthetic lethality with inhibitors of other pathways like WEE1.[20]
G9a and G9a-like protein (GLP)
G9a (also known as EHMT2) and GLP (also known as EHMT1) are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), repressive epigenetic marks.[22] G9a and GLP often form a heterodimeric complex.[22] Overexpression of G9a has been linked to a more aggressive phenotype in several cancers, including breast and lung cancer, by silencing tumor suppressor genes.[22][23] Inhibition of G9a/GLP has been shown to induce apoptosis and autophagy and to delay cell cycle progression in cancer cells.[22][23]
Suppressor of Variegation 3-9 Homolog 1 (SUV39H1)
SUV39H1 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and gene silencing.[24][25] It is implicated in the regulation of cell proliferation and senescence.[26] In some cancers, such as glioblastoma, SUV39H1 is upregulated and plays a critical role in maintaining the cancer stem cell state.[24][27] Inhibition of SUV39H1 has been shown to reduce cancer stemness, inhibit tumor growth, and sensitize cancer cells to chemotherapy.[24][27] In other contexts, like colon carcinoma, SUV39H1 upregulation is associated with the silencing of pro-apoptotic genes like FAS.[25]
Quantitative Data Summary
The following tables summarize the key characteristics of the discussed histone methyltransferases and their inhibitors.
Table 1: Overview of Histone Methyltransferases in Cancer
| Histone Methyltransferase | Histone Mark | Function in Cancer | Associated Cancers |
| EZH2 | H3K27me3 (repressive) | Oncogene; silences tumor suppressors.[7][9] | Lymphoma, Prostate Cancer, Breast Cancer.[3][7][9] |
| PRMT5 | Symmetric Arginine Dimethylation | Oncogene; promotes proliferation, RNA splicing.[12][13] | Lymphoma, Breast Cancer, Lung Cancer, Glioblastoma.[13] |
| DOT1L | H3K79me (activating) | Oncogene; drives leukemogenic gene expression.[15][17] | MLL-rearranged Leukemia, Breast Cancer, Ovarian Cancer.[15][16] |
| SETD2 | H3K36me3 (activating) | Tumor Suppressor; maintains genomic stability.[19][20] | Renal Cell Carcinoma, Leukemia, Glioma.[19][20] |
| G9a/GLP | H3K9me1/2 (repressive) | Oncogene; silences tumor suppressors.[22][23] | Melanoma, Esophageal Cancer, Lung Cancer.[23] |
| SUV39H1 | H3K9me3 (repressive) | Context-dependent; can act as oncogene or tumor suppressor.[26] | Glioblastoma, Oral Squamous Cell Carcinoma, Colon Carcinoma.[24][25][26] |
Table 2: Selected Histone Methyltransferase Inhibitors in Development
| Inhibitor Name (Example) | Target HMT | Mechanism of Action | Selected Cancer Indications (Clinical Trials) |
| Tazemetostat | EZH2 | SAM-competitive inhibitor.[5] | Epithelioid Sarcoma, Follicular Lymphoma.[4][5] |
| AMG 193 | PRMT5 | MTAP-cooperative inhibitor.[13] | MTAP-deleted Solid Tumors.[13] |
| Pinometostat (EPZ-5676) | DOT1L | SAM-competitive inhibitor.[15] | MLL-rearranged Leukemia.[18] |
| EZM0414 | SETD2 | Selective inhibitor.[28] | Preclinical development. |
| UNC0646 | G9a/GLP | Substrate-competitive inhibitor.[23] | Preclinical studies in melanoma.[23] |
| Chaetocin | SUV39H1 | SAM-competitive inhibitor.[24] | Preclinical studies in glioblastoma and OSCC.[24][26] |
Experimental Protocols
The evaluation of HMT inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and anti-cancer efficacy. Below are detailed methodologies for key experiments commonly cited in the literature.
In Vitro Cell Viability and Proliferation Assays
-
Objective: To determine the effect of HMT inhibitors on the growth and survival of cancer cells.
-
Methodology:
-
Cell Culture: Cancer cell lines with known HMT expression or mutation status are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the HMT inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
-
Western Blotting for Histone Marks
-
Objective: To confirm the on-target activity of the HMT inhibitor by measuring changes in specific histone methylation marks.
-
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the HMT inhibitor for a defined time. Cells are then harvested and lysed to extract nuclear proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K27me3, anti-H3K79me2) and a loading control (e.g., anti-Histone H3).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of the HMT inhibitor in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The HMT inhibitor is administered orally or via injection according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for histone marks). The tumor growth inhibition (TGI) is calculated.
-
Visualizations
The following diagrams illustrate key concepts related to histone methyltransferases and their inhibition in cancer.
Caption: Overview of Histone Methylation and its Role in Gene Regulation.
Caption: General Mechanism of Action for a Histone Methyltransferase Inhibitor.
Caption: Simplified Pathway of SUV39H1 in Glioblastoma Stem Cell Maintenance.
References
- 1. What are Histone lysine methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel insights into histone lysine methyltransferases in cancer therapy: From epigenetic regulation to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferases: novel targets for tumor and developmental defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 9. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. onclive.com [onclive.com]
- 14. PRMT5 Inhibitors Targeting MTAP Deleted Cancers – UF Innovate [innovate.research.ufl.edu]
- 15. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors [frontiersin.org]
- 18. ashpublications.org [ashpublications.org]
- 19. What are SETD2 inhibitors and how do they work? [synapse.patsnap.com]
- 20. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular and functional anticancer effects of GLP/G9a inhibition by UNC0646 in MeWo melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JCI Insight - SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma [insight.jci.org]
- 25. SUV39H1 regulates human colon carcinoma apoptosis and cell cycle to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Inhibition of SUV39H1 reduces tumor angiogenesis via Notch1 in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SUV39H1 maintains cancer stem cell chromatin state and properties in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Facebook [cancer.gov]
Unraveling the Function of "MU1920": A Guide to Functional Validation Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise function of a novel compound is paramount. This guide provides a comparative framework for the functional validation of "MU1920" utilizing knockout (KO) mouse models, a powerful tool for elucidating in vivo gene function and validating potential therapeutic targets.
While the specific molecular identity and biological role of "this compound" are not publicly documented, this guide outlines the established methodologies and data presentation standards for its functional validation, should it become characterized. The principles and protocols described herein are broadly applicable to the functional analysis of any new molecular entity.
Comparative Analysis of Functional Readouts in Wild-Type vs. Knockout Models
The cornerstone of validating the function of a compound like "this compound" lies in comparing its effects on wild-type animals versus those genetically engineered to lack a specific target gene (knockout models). This approach allows researchers to determine if the compound's effects are mediated through that specific gene.
Below is a template for presenting quantitative data from such studies. The data would be populated with experimental results to compare the physiological and cellular responses to "this compound" in the presence and absence of its putative target.
Table 1: Comparative Physiological Effects of this compound in Wild-Type and Target-Gene KO Mice
| Parameter | Wild-Type + Vehicle | Wild-Type + this compound | Target-Gene KO + Vehicle | Target-Gene KO + this compound |
| Body Weight (g) | ||||
| Blood Glucose (mg/dL) | ||||
| Plasma Insulin (B600854) (ng/mL) | ||||
| Liver Triglycerides (mg/g) | ||||
| Heart Rate (bpm) | ||||
| Systolic Blood Pressure (mmHg) |
Table 2: In Vitro Cellular Response to this compound in Primary Cells from Wild-Type and Target-Gene KO Mice
| Parameter | Cell Type | Wild-Type + Vehicle | Wild-Type + this compound | Target-Gene KO + Vehicle | Target-Gene KO + this compound | |---|---|---|---|---| | Target Gene mRNA Expression (Fold Change) | Hepatocytes | | | | | | Downstream Effector Phosphorylation (%) | Cardiomyocytes | | | | | | Calcium Influx (RFU) | Neurons | | | | | | Cytokine Secretion (pg/mL) | Macrophages | | | | |
Experimental Protocols for Functional Validation
Detailed and reproducible experimental protocols are critical for the validation process.
Generation and Validation of Knockout Mouse Models
The Cre-loxP system is a widely used method for generating tissue-specific or conditional knockout mice, which can circumvent potential embryonic lethality associated with constitutive knockouts.[1]
Protocol:
-
Generation of Conditional Allele: A targeting vector is designed to flank a critical exon of the target gene with loxP sites ("floxed" allele). This vector is introduced into embryonic stem (ES) cells.
-
Generation of Chimeric Mice: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the floxed allele.
-
Tissue-Specific Knockout: Mice carrying the floxed allele are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter. In the progeny, the floxed exon will be excised only in the tissues where Cre is expressed.
-
Validation of Knockout: The successful knockout must be validated at the genomic DNA, mRNA, and protein levels using PCR, RT-qPCR, and immunoblotting, respectively.[2]
In Vivo Functional Assays
Protocol:
-
Animal Cohorts: Age- and sex-matched wild-type and knockout mice are randomly assigned to vehicle or "this compound" treatment groups.
-
Dosing Regimen: "this compound" or a vehicle control is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
Physiological Monitoring: Parameters such as body weight, food and water intake, and blood pressure are monitored throughout the study.
-
Metabolic Analysis: Glucose and insulin tolerance tests are performed to assess metabolic function.
-
Terminal Procedures: At the end of the study, blood and tissues are collected for biochemical and histological analysis.
Visualizing the Molecular Context: Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which "this compound" may act is crucial. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow for validating a knockout model.
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for generating a conditional knockout mouse model.
By employing these rigorous validation strategies, researchers can definitively characterize the function of novel compounds like "this compound" and pave the way for new therapeutic interventions. The use of knockout models remains a gold standard for target validation in the drug development pipeline.[1][3]
References
In-Depth Analysis of MU1920 Antibody Cross-Reactivity: A Comparative Guide
The term "MU1920" may be an internal, pre-clinical, or otherwise non-publicly disclosed designation for an antibody. Without information on its specific target antigen, it is not possible to surmise its potential cross-reactivity with orthologs in other species or with other related proteins.
To facilitate a comprehensive comparison, the following information regarding the this compound antibody would be required:
-
Target Antigen: Identification of the protein that this compound is designed to recognize.
-
Species Reactivity Data: Results from experimental assays (e.g., ELISA, Western Blot, Immunohistochemistry, Flow Cytometry) testing the binding of this compound to its target antigen in various species (e.g., human, mouse, rat, non-human primate).
-
Homologous Protein Binding: Data on the potential binding of this compound to other proteins that share structural similarities with the primary target antigen.
-
Experimental Protocols: Detailed methodologies of the experiments conducted to assess cross-reactivity, including antibody concentrations, sample preparation, and detection methods.
General Principles of Antibody Cross-Reactivity Assessment
For researchers, scientists, and drug development professionals investigating the cross-reactivity of a novel antibody, a systematic approach is crucial. Below are generalized experimental workflows and considerations for such an analysis.
Experimental Workflow for Cross-Reactivity Screening
A typical workflow to assess antibody cross-reactivity involves a tiered approach, starting with in silico analysis and progressing to in vitro and sometimes in vivo validation.
Caption: Tiered workflow for antibody cross-reactivity assessment.
Key Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the binding affinity of the antibody to its target protein and its orthologs from different species.
-
Methodology:
-
Coat microplate wells with recombinant target protein and its orthologs at a concentration of 1-10 µg/mL.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Add serial dilutions of the primary antibody (e.g., this compound) to the wells.
-
Incubate and wash the wells to remove unbound antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate and wash the wells.
-
Add a substrate (e.g., TMB) and measure the absorbance at a specific wavelength to determine the extent of binding.
-
2. Western Blotting:
-
Objective: To detect the target protein in complex biological samples (e.g., cell or tissue lysates) from different species and assess specificity.
-
Methodology:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., this compound) at an optimized concentration.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
3. Immunohistochemistry (IHC):
-
Objective: To evaluate the binding of the antibody to the target antigen in its native conformation within a tissue context across different species.
-
Methodology:
-
Prepare paraffin-embedded or frozen tissue sections from various species.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate the tissue sections with the primary antibody (e.g., this compound).
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain and mount the slides for microscopic examination.
-
Hypothetical Signaling Pathway Involvement
Without knowing the target of this compound, a specific signaling pathway cannot be depicted. However, many therapeutic antibodies target cell surface receptors involved in key signaling pathways such as cell growth, differentiation, and immune response. A generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for therapeutic antibodies, is illustrated below.
Caption: Generalized RTK signaling pathway and antibody inhibition.
A Comparative Guide to Protein Arginine Methyltransferase (PRMT) Inhibitors and the Haspin Kinase Inhibitor MU1920
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action and performance of various Protein Arginine Methyltransferase (PRMT) inhibitors. It also clarifies the distinct mechanistic class of MU1920, a potent inhibitor of Haspin kinase, which is often miscategorized. This comparison is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that play crucial roles in cellular processes by catalyzing the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. PRMTs are classified into three main types based on their catalytic activity:
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8): Catalyze the formation of asymmetric dimethylarginine (ADMA).
-
Type II PRMTs (PRMT5, 9): Catalyze the formation of symmetric dimethylarginine (SDMA).
-
Type III PRMTs (PRMT7): Catalyze the formation of monomethylarginine (MMA).
In contrast, This compound is a highly selective and potent inhibitor of Haspin (or GSG2) , a serine/threonine kinase that plays a critical role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This guide will first delineate the mechanism of this compound as a Haspin inhibitor and then provide a detailed comparison of the mechanisms of action of various classes of PRMT inhibitors.
This compound: A Haspin Kinase Inhibitor
Contrary to any association with PRMTs, this compound is an ATP-competitive inhibitor of Haspin kinase with a high degree of selectivity.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of Haspin kinase.[1] This competitive inhibition prevents the phosphorylation of histone H3 at threonine 3, a crucial step for the proper alignment of chromosomes during mitosis. The inhibition of Haspin activity by this compound leads to mitotic defects and can be a valuable tool for studying the roles of Haspin in cell cycle regulation.
Comparative Analysis of PRMT Inhibitors
PRMT inhibitors can be broadly categorized based on their mechanism of action, primarily as S-adenosylmethionine (SAM)-competitive, substrate-competitive, or allosteric inhibitors. More recently, MTA-cooperative inhibitors have emerged as a novel class targeting PRMT5 in a specific cellular context.
Data Presentation: Inhibitor Potency
The following tables summarize the biochemical potency (IC50 values) of this compound against Haspin kinase and various PRMT inhibitors against their respective targets.
Table 1: Biochemical Potency of this compound and Analogs Against Haspin Kinase
| Compound | Target | IC50 (nM) |
| This compound | Haspin | 6[1][2][3] |
| CHR-6494 | Haspin | 2[4] |
Table 2: Biochemical Potency of Selected Type I PRMT Inhibitors
| Compound | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| MS023 | 30 | 119 | 83 | 4 | 5[5][6][7] |
| GSK3368715 | 3.1 | 48 | 1148 | 5.7 | 1.7[8] |
Table 3: Biochemical Potency of Selected Type II PRMT5 Inhibitors
| Compound | PRMT5 IC50 (nM) | Mechanism |
| EPZ015666 | 22[9][10] | Peptide-competitive, SAM-cooperative |
| JNJ-64619178 | 0.14[11][12] | SAM-competitive, pseudo-irreversible |
| MRTX1719 | <10 (in MTAPdel cells)[13][14] | MTA-cooperative |
Mechanisms of Action: PRMT Inhibitors
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the general mechanism of PRMTs and the different strategies for their inhibition.
Experimental Protocols
Biochemical Assay for Haspin Kinase Activity (this compound)
A common method to determine the IC50 of Haspin inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: This assay measures the phosphorylation of a biotinylated histone H3 peptide substrate by Haspin. A Europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC), which binds to the biotinylated peptide, acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.
Protocol Outline:
-
Reaction Setup: In a 384-well plate, combine Haspin enzyme, biotinylated H3(1-21) peptide substrate, and varying concentrations of the test compound (e.g., this compound).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding EDTA. Add the detection reagents (Europium-labeled antibody and Streptavidin-APC).
-
Signal Measurement: After an incubation period, measure the TR-FRET signal at the appropriate wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Biochemical Assay for PRMT Activity (e.g., Scintillation Proximity Assay)
A widely used method for measuring PRMT activity and inhibitor potency is the Scintillation Proximity Assay (SPA).
Principle: This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated peptide substrate. The biotinylated substrate is captured by streptavidin-coated SPA beads. When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant within the bead, generating a light signal that is detected by a scintillation counter.
Protocol Outline:
-
Reaction Mixture: In a microplate, combine the PRMT enzyme, biotinylated peptide substrate, [³H]-SAM, and the test inhibitor at various concentrations in an appropriate assay buffer.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Reaction Termination: Stop the reaction.
-
Signal Detection: Add streptavidin-coated SPA beads. Allow the biotinylated peptide to bind to the beads.
-
Measurement: Measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[15]
Cell-Based Assay for PRMT5 Target Engagement (Western Blot)
This assay assesses the in-cell activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA) on a known substrate, such as SmD3.
Protocol Outline:
-
Cell Treatment: Culture a suitable cancer cell line (e.g., A549) and treat with a range of concentrations of the PRMT5 inhibitor for a specified period (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the SDMA modification on the target protein (e.g., anti-sDMA-SmD3).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SmD3 or β-actin) to determine the extent of target inhibition.
Conclusion
This guide clarifies that this compound is a Haspin kinase inhibitor and not a PRMT inhibitor, highlighting its distinct mechanism of action centered on mitotic progression. For researchers interested in PRMTs, this guide provides a comparative overview of different classes of PRMT inhibitors, their mechanisms of action, and their potencies. The provided experimental protocols offer a starting point for the in-house evaluation of these and other inhibitors. A clear understanding of the specific targets and mechanisms of these powerful research tools is essential for advancing our knowledge of cellular signaling and for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin Kinase | TargetMol [targetmol.com]
- 3. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EPZ 015666 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparative Analysis of MMS19 Orthologs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the MMS19 (MMS19 Cytosolic Iron-Sulfur Assembly Component) protein and its orthologs across key model organisms: Homo sapiens (human), Mus musculus (mouse), Saccharomyces cerevisiae (yeast), and Arabidopsis thaliana (thale cress). This document is intended for researchers, scientists, and drug development professionals investigating DNA repair, genome integrity, and related cellular processes.
Initially identified through a potential typographical error as "MU1920," further investigation clarified the subject as the highly conserved MMS19 protein. MMS19 is a crucial component of the cytosolic iron-sulfur (Fe-S) cluster assembly (CIA) machinery, playing a vital role in the maturation of numerous Fe-S proteins essential for DNA replication, repair, and transcription.[1][2][3][4]
Functional Overview of MMS19
MMS19 functions as an adapter protein within the CIA pathway.[2][3] It facilitates the transfer of Fe-S clusters to a specific subset of apoproteins, many of which are critical for maintaining genomic stability.[2][4] Key functions of MMS19 and its orthologs include:
-
Nucleotide Excision Repair (NER): MMS19 is required for a fully functional NER pathway, a major DNA repair mechanism that removes bulky DNA lesions.[5][6][7]
-
Transcription: It plays a role in RNA polymerase II transcription, a process intertwined with DNA repair.[5][6]
-
Chromosome Segregation: As part of the MMXD complex, MMS19 is involved in proper chromosome segregation during mitosis.[1][8]
-
Fe-S Cluster Assembly: Its central role is in the maturation of Fe-S proteins, acting as a bridge between early CIA components and target apoproteins like XPD, FANCJ, and RTEL1.[1][2][3]
Comparative Data of MMS19 Orthologs
The following tables summarize key quantitative and qualitative data for MMS19 orthologs in human, mouse, yeast, and Arabidopsis.
| Feature | Homo sapiens (MMS19) | Mus musculus (Mms19) | Saccharomyces cerevisiae (Mms19/MET18) | Arabidopsis thaliana (MMS19/MET18) |
| Protein Size (amino acids) | 1030 | 1031 | 1032 | 988 |
| Sequence Identity to Human | 100% | 90%[6] | ~25% | Not specified |
| Sequence Similarity to Human | 100% | 93%[6] | ~50% | Not specified |
| Key Protein Domains | N-terminal domains A & B, C-terminal HEAT repeats[1][5] | N-terminal domains, C-terminal HEAT repeats[6] | N-terminal domains, C-terminal HEAT repeats[6] | Conserved domains including HEAT repeats |
| Subcellular Localization | Cytosol, Nucleoplasm, Spindle[1][8] | Cytosol, Nucleoplasm, Spindle[9] | Cytoplasm | Cytoplasm[10][11] |
| Knockout Phenotype | Not reported (likely lethal) | Embryonically lethal[9][12][13] | Viable, but shows thermosensitivity and UV radiation sensitivity[6][7][10] | Viable, but defective in TGS, DNA repair, and flowering time control[10][14] |
Signaling Pathway and Experimental Workflow
MMS19 in the Cytosolic Iron-Sulfur (Fe-S) Cluster Assembly (CIA) Pathway
MMS19 plays a critical role as an adapter protein in the late stages of the CIA pathway. It forms a complex with other CIA proteins to facilitate the insertion of Fe-S clusters into a specific subset of target apoproteins, many of which are involved in DNA metabolism.
Caption: The role of MMS19 in the CIA pathway.
Experimental Workflow: Co-Immunoprecipitation to Identify MMS19 Interacting Proteins
Co-immunoprecipitation (Co-IP) is a key technique used to identify proteins that interact with MMS19. The workflow below outlines the major steps in a typical Co-IP experiment.
Caption: A typical Co-Immunoprecipitation workflow.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of MMS19 and Interacting Partners
This protocol describes the co-immunoprecipitation of MMS19 from mammalian cell lysates to identify interacting proteins.[2][15][16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-MMS19 antibody
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Mass spectrometer
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-MMS19 antibody or an isotype control to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the MMS19-containing protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H system is used to screen for proteins that interact with MMS19.[17][18][19][20]
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
"Bait" plasmid (e.g., pGBKT7) containing MMS19 fused to the GAL4 DNA-binding domain (DBD).
-
"Prey" plasmid library (e.g., pGADT7) containing cDNA from the desired organism fused to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., lithium acetate, PEG).
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
X-α-Gal for blue/white screening.
Procedure:
-
Bait Construction: Clone the coding sequence of MMS19 into the "bait" plasmid.
-
Bait Autoactivation Test: Transform the bait plasmid into a suitable yeast strain and plate on selective media with and without a reporter gene selector (e.g., 3-AT for the HIS3 reporter). A functional bait should not activate the reporter genes on its own.
-
Yeast Mating: Transform the bait plasmid into one yeast strain and the prey library into a compatible mating type. Mate the two strains to allow for the combination of bait and prey plasmids in diploid yeast.
-
Selection of Interactors: Plate the mated yeast on highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade). Only yeast cells containing interacting bait and prey proteins will grow.
-
Verification: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein. Re-transform the identified prey plasmid with the bait plasmid to confirm the interaction.
In Vitro Fe-S Cluster Transfer Assay
This assay measures the ability of the MMS19-containing CIA targeting complex to facilitate the transfer of an Fe-S cluster to a target apoprotein.[21]
Materials:
-
Purified recombinant MMS19, CIAO1, MIP18, and a target Fe-S apoprotein (e.g., XPD).
-
A scaffold protein for in vitro Fe-S cluster assembly (e.g., IscU).
-
Cysteine desulfurase (e.g., IscS).
-
L-cysteine.
-
Ferrous iron source (e.g., ferrous ammonium (B1175870) sulfate).
-
Reducing agent (e.g., DTT).
-
Anaerobic chamber or glove box.
-
UV-visible spectrophotometer.
Procedure:
-
Fe-S Cluster Assembly on Scaffold: In an anaerobic environment, incubate the scaffold protein with the cysteine desulfurase, L-cysteine, ferrous iron, and a reducing agent to assemble an Fe-S cluster on the scaffold. Monitor the assembly by UV-visible spectroscopy.
-
Fe-S Cluster Transfer: Add purified MMS19, other CIA targeting complex components, and the target apoprotein to the reaction mixture containing the Fe-S cluster-loaded scaffold.
-
Monitoring Transfer: Monitor the transfer of the Fe-S cluster from the scaffold to the target apoprotein by observing changes in the UV-visible spectrum characteristic of the holoprotein.
-
Analysis: The rate and efficiency of the Fe-S cluster transfer can be quantified by analyzing the spectral changes over time.
Conclusion
MMS19 is a highly conserved protein with essential functions in maintaining genome integrity across diverse eukaryotic organisms. While the core function in the CIA pathway is conserved, the phenotypic consequences of its disruption vary, highlighting species-specific dependencies. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate roles of MMS19 and its orthologs in cellular metabolism and disease.
References
- 1. genecards.org [genecards.org]
- 2. MMS19 assembles iron-sulfur proteins required for DNA metabolism and genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. scispace.com [scispace.com]
- 5. Identification of MMS19 domains with distinct functions in NER and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cloning the human and mouse MMS19 genes and functional complementation of a yeast mms19 deletion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MMS19 MMS19 cytosolic iron-sulfur assembly component [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Mms19 MMS19 cytosolic iron-sulfur assembly component [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. The Cytosolic Iron-Sulfur Cluster Assembly Protein MMS19 Regulates Transcriptional Gene Silencing, DNA Repair, and Flowering Time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytosolic Iron-Sulfur Cluster Assembly Protein MMS19 Regulates Transcriptional Gene Silencing, DNA Repair, and Flowering Time in Arabidopsis | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. MMS19 links cytoplasmic iron-sulfur cluster assembly to DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cytosolic Iron-Sulfur Cluster Assembly Protein MMS19 Regulates Transcriptional Gene Silencing, DNA Repair, and Flowering Time in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. carltonlab.com [carltonlab.com]
- 19. ableweb.org [ableweb.org]
- 20. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 21. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins | Springer Nature Experiments [experiments.springernature.com]
The Challenge of Drug Resistance in Oncology
References
- 1. MUC1 induces drug resistance in pancreatic cancer cells via upregulation of multidrug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant Role of MUC1 in Development of Resistance to Currently Existing Anti-cancer Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MUC1 induces drug resistance in pancreatic cancer cells via upregulation of multidrug resistance genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genus Oncology, LLC Announces Initiation of Phase I Trial of GO-203-2c in Patients With Solid Tumors - BioSpace [biospace.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. MUC1-C IS NECESSARY FOR SHP2 ACTIVATION AND BRAF INHIBITOR RESISTANCE IN BRAF(V600E) MUTANT COLORECTAL CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagent MU1920
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for the hypothetical laboratory reagent MU1920, focusing on immediate safety and logistical information. By adhering to these guidelines, laboratories can maintain operational excellence and build a culture of safety, making this a preferred resource for chemical handling information.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following general precautions, based on standard laboratory safety protocols, should be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves.[1][2]
-
Body Protection: A lab coat or other protective clothing is required.[1]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risks are high, a respirator may be necessary.[1][3]
Handling:
Emergency Procedures:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or doctor.[1]
-
If on Skin: Remove contaminated clothing and rinse the skin with plenty of water for 15-20 minutes.[1]
-
If Inhaled: Move the person to fresh air.[1]
-
In Case of Fire: Use appropriate extinguishing media such as water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[3]
Quantitative Data Summary
The following table summarizes the typical quantitative data found in a Safety Data Sheet. Users should populate this table with the specific values for this compound from its official SDS.
| Property | Value | Remarks / Method |
| Physical State | Liquid | |
| Appearance | Clear, colorless | |
| Odor | No information available | |
| pH | Very Acidic | |
| Melting/Freezing Point | 17 °C / 62.6 °F | [2] |
| Boiling Point/Range | 118 °C / 244.4 °F | [2] |
| Flash Point | 39 °C / 102.2 °F | [2] |
| Vapor Pressure | 1.5 | |
| Relative Density | 1.4 | [2] |
| Water Solubility | Very soluble in water | [2] |
| NFPA Health Hazard | 3 | [2] |
| NFPA Flammability | 2 | [2] |
| NFPA Instability | 0 | [2] |
Proper Disposal Procedures for this compound
The disposal of chemical waste is regulated and must be performed in compliance with local, state, and federal guidelines.[4] The following is a step-by-step guide for the proper disposal of this compound.
Step 1: Waste Identification and Segregation
-
Determine if the waste is hazardous. This is based on its characteristics (ignitable, corrosive, reactive, toxic) as defined by regulatory agencies like the EPA.
-
Segregate waste streams. Do not mix this compound waste with other incompatible chemical wastes.[5] Non-hazardous waste should also be kept separate.[6]
Step 2: Container Selection and Labeling
-
Choose an appropriate container. The original chemical container is often a good choice.[6] For other options, use containers made of compatible materials (e.g., high-density polyethylene (B3416737) - HDPE for many liquids).[6]
-
Label the waste container clearly. The label should include:
-
The words "Hazardous Waste" (if applicable).
-
The chemical name and composition (e.g., "Waste this compound").
-
The date accumulation started.[7]
-
The associated hazards (e.g., flammable, corrosive).
-
Step 3: Waste Accumulation and Storage
-
Store waste in a designated satellite accumulation area. This area should be at or near the point of generation.
-
Keep containers securely closed except when adding waste.
-
Ensure secondary containment to catch any leaks or spills.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific instructions and arrange for pickup.[6][8]
-
Complete any required waste pickup forms. [8]
-
Do not dispose of this compound down the drain unless explicitly permitted by your EHS office for non-hazardous, aqueous solutions.[4][6]
Experimental Protocol: Neutralization of Acidic this compound Waste
This protocol outlines a generic procedure for neutralizing acidic waste, which may be a necessary pretreatment step before disposal.
Objective: To neutralize acidic this compound waste to a pH between 6.0 and 8.0.
Materials:
-
Acidic this compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution (1M)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Perform the entire procedure in a fume hood.
-
Place the container of acidic this compound waste on a stir plate and add a stir bar.
-
Begin gentle stirring.
-
Slowly add the neutralizing agent (sodium bicarbonate or sodium hydroxide solution) to the waste. Add in small increments to control the reaction and prevent excessive heat generation or splashing.
-
After each addition, monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent until the pH is within the target range of 6.0 to 8.0.
-
Once neutralized, allow the solution to cool to room temperature if necessary.
-
Label the container as "Neutralized this compound Waste" and follow the standard disposal procedures outlined above.
Visualizing Disposal Workflows
The following diagrams illustrate key decision-making processes in the proper disposal of this compound.
Caption: Logical workflow for this compound waste disposal.
Caption: Decision pathway for this compound waste segregation.
References
- 1. mmcd.org [mmcd.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. uwlax.edu [uwlax.edu]
- 5. ehso.emory.edu [ehso.emory.edu]
- 6. Hazardous Waste Management Manual | Risk Management / Environmental Health & Safety [risk.uni.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
